molecular formula C22H39NO7 B15073161 Methylamino-PEG7-benzyl

Methylamino-PEG7-benzyl

Cat. No.: B15073161
M. Wt: 429.5 g/mol
InChI Key: OYYMQULCIVKBFL-UHFFFAOYSA-N
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Description

Methylamino-PEG7-benzyl is a useful research compound. Its molecular formula is C22H39NO7 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H39NO7

Molecular Weight

429.5 g/mol

IUPAC Name

N-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C22H39NO7/c1-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-5-3-2-4-6-22/h2-6,23H,7-21H2,1H3

InChI Key

OYYMQULCIVKBFL-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Methylamino-PEG7-benzyl Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Methylamino-PEG7-benzyl linker is a heterobifunctional molecule increasingly utilized in the field of targeted drug delivery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, supported by generalized experimental protocols for their determination. Understanding these characteristics is crucial for the rational design and optimization of novel therapeutics.

Core Physicochemical Properties

The fundamental properties of the this compound linker are summarized in the table below. These values are critical for calculating molar concentrations, assessing purity, and predicting behavior in biological systems.

PropertyValueSource
Molecular Formula C₂₂H₃₉NO₇[1][2]
Molecular Weight 429.55 g/mol [1][2]
Appearance Transparent Liquid[1]
Purity >95% to >98% (typical)[1][2]
Storage Conditions Short-term: 0 - 4 °C; Long-term: -20 °C (dry and dark)[2]

Reactivity and Functional Groups

The this compound linker possesses two key functional groups that define its heterobifunctional nature:

  • Methylamino Group (-NHCH₃): A secondary amine that can be deprotected to a primary amine, which is nucleophilic and can react with electrophiles such as carboxylic acids (in the presence of coupling agents), activated esters (e.g., NHS esters), and isocyanates to form stable amide or urea bonds, respectively. This end is typically used for conjugation to a protein-targeting ligand.

  • Benzyl Group (-CH₂C₆H₅): The benzyl ether provides a stable protecting group for the terminal hydroxyl of the PEG chain. Deprotection, typically through hydrogenolysis, reveals a primary alcohol that can be further functionalized. This end is often used for conjugation to an E3 ligase-binding ligand in the synthesis of PROTACs.

The polyethylene glycol (PEG) chain, consisting of seven ethylene glycol units, imparts hydrophilicity and flexibility to the linker. This can improve the solubility and pharmacokinetic properties of the resulting conjugate[3][4].

Experimental Protocols

Detailed experimental data for the this compound linker is not extensively published. Therefore, the following sections provide generalized protocols for determining key physicochemical properties, adapted from standard methodologies for similar PEGylated molecules.

Determination of Solubility

The solubility of the linker in various solvents is a critical parameter for its handling, formulation, and biological application. A common method to assess solubility is through visual inspection or UV-Vis spectroscopy.

Protocol: Visual Assessment of Solubility

  • Solvent Selection: Prepare a panel of relevant solvents (e.g., water, PBS, DMSO, ethanol, dichloromethane).

  • Sample Preparation: Accurately weigh a small amount of the this compound linker (e.g., 1 mg) into a series of clear glass vials.

  • Titration: Add the selected solvent to each vial in incremental volumes (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles. The concentration at which the linker completely dissolves is recorded as its solubility in that solvent.

Protocol: Quantitative Solubility Determination using UV-Vis Spectroscopy

  • Standard Curve Generation: Prepare a series of standard solutions of the linker in a solvent in which it is freely soluble (e.g., DMSO). Measure the absorbance at a wavelength where the benzyl group absorbs (around 260 nm). Plot absorbance versus concentration to generate a standard curve.

  • Saturated Solution Preparation: Add an excess amount of the linker to the test solvent (e.g., water, PBS).

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved linker.

  • Analysis: Carefully collect the supernatant, dilute it if necessary, and measure its absorbance.

  • Calculation: Use the standard curve to determine the concentration of the linker in the supernatant, which represents its solubility in that solvent.

Assessment of Stability

Evaluating the stability of the linker under various conditions (pH, temperature, enzymatic) is essential to predict its shelf-life and behavior in vivo. Stability can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

Protocol: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4, 7.4, 9).

  • Incubation: Dissolve a known concentration of the linker in each buffer and incubate at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by reverse-phase HPLC. The appearance of new peaks or a decrease in the area of the parent linker peak indicates degradation.

  • Quantification: The percentage of the linker remaining at each time point is calculated to determine its stability profile at different pH values.

Protocol: Thermal Stability Assessment

  • Sample Preparation: Prepare solutions of the linker in a suitable solvent.

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points and Analysis: Follow the same procedure as for the pH stability assessment to monitor for degradation over time.

Protocol: Plasma Stability Assessment

  • Incubation: Incubate the linker in plasma (e.g., human, mouse) at 37°C.

  • Sample Processing: At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of intact linker remaining. This provides an indication of its stability in a biological matrix.

Application in PROTACs: Mechanism of Action

The this compound linker is a key component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general mechanism of action of a PROTAC, where the this compound linker connects the target-binding ligand and the E3 ligase ligand.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC E3 Ligase E3 Ligase PROTAC->E3 Ligase Ubiquitinated Target Ubiquitinated Target E3 Ligase->Ubiquitinated Target Ub transfer Proteasome Proteasome Ubiquitinated Target->Proteasome Ubiquitinated Target->Proteasome E2 E2 E2->E3 Ligase Ub Ub Ub->E2 Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Logical Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of the this compound linker.

Characterization_Workflow cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Application-Specific Evaluation Structure_Verification Structure Verification (NMR, MS) Purity_Assessment Purity Assessment (HPLC, LC-MS) Structure_Verification->Purity_Assessment Solubility_Testing Solubility in Various Solvents Purity_Assessment->Solubility_Testing Stability_Analysis Stability (pH, Temp, Plasma) Purity_Assessment->Stability_Analysis Reactivity_Profiling Reactivity with Conjugation Partners Purity_Assessment->Reactivity_Profiling Conjugate_Synthesis Synthesis of PROTAC/ADC Solubility_Testing->Conjugate_Synthesis Stability_Analysis->Conjugate_Synthesis Reactivity_Profiling->Conjugate_Synthesis Conjugate_Characterization Characterization of Conjugate Conjugate_Synthesis->Conjugate_Characterization In_vitro_Assay In vitro Functional Assays Conjugate_Characterization->In_vitro_Assay

Caption: Workflow for physicochemical characterization of the linker.

Conclusion

The this compound linker is a valuable tool in drug development, offering a balance of hydrophilicity, flexibility, and versatile reactivity. While specific experimental data for this linker is not widely available, the generalized protocols provided in this guide offer a robust framework for its characterization. A thorough understanding of its physicochemical properties is paramount for the successful design and implementation of targeted therapeutics such as PROTACs.

References

An In-depth Technical Guide to Methylamino-PEG7-benzyl: Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG7-benzyl is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation. As a key component in the architecture of Proteolysis Targeting Chimeras (PROTACs), it serves to connect a target protein ligand with an E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of the structure, functional groups, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and application in PROTAC assembly are outlined, supported by characterization data and visualizations to facilitate its effective use in research and drug development.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This compound is a discrete polyethylene glycol (PEG) based linker that offers a balance of flexibility, hydrophilicity, and defined length. Its structure incorporates three key functional groups: a terminal methylamino group, a seven-unit PEG chain, and a benzyl ether. This combination of features makes it a versatile tool for the construction of potent and selective protein degraders.

Chemical Structure and Functional Groups

The chemical structure of this compound is characterized by three distinct functional regions, each contributing to its overall properties and utility as a PROTAC linker.

Molecular Formula: C₂₂H₃₉NO₇[]

IUPAC Name: N-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[]

Functional Group Analysis
  • Methylamino Group (-NHCH₃): This secondary amine serves as a reactive handle for conjugation. Its nucleophilicity allows for the formation of stable amide, urea, or sulfonamide bonds with a suitable electrophilic partner, typically an activated carboxylic acid on a protein of interest (POI) ligand or an E3 ligase ligand. The presence of the methyl group can also influence the steric environment around the linkage point.

  • Polyethylene Glycol (PEG) Chain (- (OCH₂CH₂)₇-): The seven-unit PEG chain is a defining feature of this linker. PEG moieties are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[2] The flexibility of the PEG chain is crucial for allowing the two ends of the PROTAC to adopt the optimal orientation for ternary complex formation. The defined length of the PEG7 chain provides precise spatial control between the target protein and the E3 ligase.

  • Benzyl Group (-CH₂C₆H₅): The benzyl group, present as a benzyl ether, provides a degree of rigidity and can participate in hydrophobic interactions. In some contexts, aromatic moieties within linkers can contribute to stabilizing the ternary complex through π-π stacking interactions with amino acid residues on the target protein or E3 ligase. The benzyl group can also serve as a protecting group for the terminal hydroxyl of the PEG chain during synthesis, which is later deprotected to allow for further functionalization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and impact on the characteristics of the final PROTAC molecule.

PropertyValueSource
Molecular Weight 429.55 g/mol []
Appearance Transparent Liquid[]
Purity >95%[]
Solubility Soluble in water and most organic solvents.General property of PEG derivatives.
Storage Store at -20°C for long-term stability.[]

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, typically starting from a commercially available PEG derivative. A general synthetic approach is outlined below.

General Synthetic Protocol

A versatile route to synthesize heterobifunctional PEGs often involves the selective activation of one hydroxyl end group of a symmetrical PEG molecule.[3]

  • Monotosylation of Heptaethylene Glycol: Heptaethylene glycol is reacted with a slight molar excess of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) at controlled temperatures. This selectively activates one hydroxyl group as a good leaving group (tosylate).

  • Benzylation: The monotosylated PEG is then reacted with benzyl alcohol in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to form the benzyl ether at one end.

  • Activation of the Remaining Hydroxyl Group: The remaining terminal hydroxyl group is activated, for example, by conversion to a mesylate or tosylate.

  • Introduction of the Methylamino Group: The activated PEG-benzyl intermediate is then reacted with an excess of methylamine in a suitable solvent. The nucleophilic methylamine displaces the leaving group to yield the final product, this compound.

  • Purification: The crude product is purified using column chromatography on silica gel to obtain the pure linker.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all expected structural motifs, including the characteristic signals of the methylamino, PEG, and benzyl groups. The integration of the proton signals can be used to verify the ratio of the different components.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the compound, matching the calculated value for C₂₂H₃₉NO₇.

Application in PROTAC Synthesis: Experimental Protocol

The primary application of this compound is in the assembly of PROTACs. The following is a general protocol for conjugating the linker to a protein of interest (POI) ligand containing a carboxylic acid functionality.

Amide Bond Formation
  • Activation of the POI Ligand: The carboxylic acid group on the POI ligand is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling Reaction: A solution of this compound in the same solvent is added to the activated POI ligand. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by flash column chromatography or preparative HPLC, to yield the POI-linker conjugate.

  • Conjugation to E3 Ligase Ligand: The resulting POI-linker conjugate, which now has a terminal benzyl group, can be deprotected (if necessary) and further functionalized to be coupled with the E3 ligase ligand, completing the PROTAC synthesis.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound with functional groups highlighted.

PROTAC Assembly Workflow

PROTAC_Assembly POI_Ligand POI Ligand (-COOH) Activated_POI Activated POI Ligand POI_Ligand->Activated_POI Activation (HATU, DIPEA) POI_Linker POI-Linker Conjugate Activated_POI->POI_Linker Linker This compound (H₂N-PEG7-Bn) Linker->POI_Linker Amide Coupling PROTAC Final PROTAC POI_Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Conjugation

Caption: General workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitinated_POI Ubiquitinated POI Ub Ubiquitin E3_Ligase->Ub Ub->Ubiquitinated_POI Proteasome Proteasome Ubiquitinated_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the development of PROTACs. Its well-defined structure, incorporating a reactive methylamino group, a solubilizing PEG chain of specific length, and a benzyl moiety, provides medicinal chemists with a powerful tool to rationally design and synthesize effective protein degraders. The experimental protocols and characterization data presented in this guide are intended to support researchers in the successful application of this linker in their drug discovery efforts. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will be paramount in advancing novel therapeutics.

References

An In-depth Technical Guide to Understanding the Hydrophilicity of Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG) linkers are essential tools in modern drug development and bioconjugation.[1] These synthetic polymers, composed of repeating ethylene oxide units, are prized for their biocompatibility, non-immunogenicity, and high solubility in aqueous solutions.[2] By covalently attaching PEG chains to therapeutic molecules—a process known as PEGylation—researchers can improve the pharmacokinetic and pharmacodynamic properties of drugs, enhancing their stability, circulation time, and therapeutic efficacy.[2][3] Methylamino-PEG7-benzyl is a heterobifunctional linker that incorporates a seven-unit PEG chain, offering a specific length and functionality for advanced applications such as Proteolysis Targeting Chimeras (PROTACs).[] This guide provides a detailed examination of the structural basis for the hydrophilicity of this compound, presents standardized protocols for its empirical determination, and offers visual representations of its chemical logic and experimental workflows.

Core Concept: The Structural Basis of Hydrophilicity

The hydrophilicity of a molecule, or its affinity for water, is fundamentally determined by its ability to form favorable interactions, such as hydrogen bonds, with water molecules.[5][6] The overall hydrophilic or hydrophobic nature of a molecule is a balance of the contributions from its constituent functional groups.[7][8]

This compound is comprised of three key structural components that collectively determine its physicochemical properties:

  • Polyethylene Glycol (PEG7) Chain: The core of this molecule's hydrophilicity lies in its seven repeating ethylene glycol units. The ether oxygen atoms within the PEG chain can form hydrogen bonds with water molecules, leading to high water solubility.[9][10] This property makes PEG an ideal component for increasing the aqueous solubility of poorly soluble drugs.[2]

  • Benzyl Group: In contrast, the benzyl group, consisting of a benzene ring attached to a methylene group, is hydrophobic.[11][12] The nonpolar nature of the aromatic ring does not favorably interact with polar water molecules.

  • Methylamino Group: The terminal methylamino group (-NHCH₃) contributes to the molecule's hydrophilicity. The nitrogen atom possesses a lone pair of electrons that can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, enhancing its interaction with water.[13][14][15][16]

The overall hydrophilicity of this compound is therefore a composite of these opposing characteristics, with the long, flexible, and highly hydrophilic PEG7 chain being the dominant contributor, imparting significant water solubility to the entire molecule despite the presence of the hydrophobic benzyl group.

Quantitative Data

PropertyValueSource
Molecular FormulaC₂₂H₃₉NO₇[]
Molecular Weight429.55 g/mol []
IUPAC NameN-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[]
AppearanceTransparent Liquid[]
Purity>95%[]
LogP Data not available; requires experimental determination.
Aqueous Solubility Data not available; requires experimental determination.

Experimental Protocols

The following protocols describe standard methods for the experimental determination of a molecule's hydrophilicity.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[17]

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge tubes (e.g., 15 mL glass)

  • Vortex mixer

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Micropipettes and tips

  • Volumetric flasks

Procedure:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.

    • Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours.

    • Carefully collect the n-octanol (top layer) and aqueous (bottom layer) phases into separate, sealed containers.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

    • Add a precise volume of the stock solution to a centrifuge tube.

    • Add an equal volume of the pre-saturated n-octanol to the tube. The final concentration should be below the compound's solubility limit in both phases.

  • Partitioning:

    • Cap the tubes tightly and vortex for 1 minute to ensure thorough mixing.

    • Place the tubes on a mechanical shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a known volume from both the n-octanol and aqueous phases, avoiding any contamination from the interface.

    • Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS). A calibration curve should be prepared for accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a method for determining the thermodynamic or equilibrium solubility of a compound.[18][19]

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Magnetic stir plate and stir bars or orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed glass vial to ensure that a saturated solution is formed.

    • Record the exact weight of the compound added.

    • Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vial and place it on a magnetic stir plate or orbital shaker.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Clarification:

    • After equilibration, allow the suspension to settle for a short period.

    • Carefully withdraw a portion of the supernatant and filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the clear filtrate with the aqueous buffer as necessary to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard calibration curve.

  • Reporting Solubility:

    • The measured concentration represents the aqueous solubility of this compound under the specified conditions (e.g., pH, temperature).

    • Solubility is typically reported in units of mg/mL or µM.

Visualizations

Conceptual Diagram of Hydrophilicity

The following diagram illustrates the contribution of each structural component of this compound to its overall hydrophilicity.

G cluster_0 This compound Structure cluster_1 Physicochemical Properties Mol This compound Methylamino PEG7 Chain Benzyl Group Hydrophilic_Force Hydrophilic Contribution Mol:f0->Hydrophilic_Force Forms H-bonds Mol:f1->Hydrophilic_Force Forms H-bonds (Dominant) Hydrophobic_Force Hydrophobic Contribution Mol:f2->Hydrophobic_Force Nonpolar Hydrophilicity Overall Hydrophilicity Hydrophilic_Force->Hydrophilicity Increases Hydrophobic_Force->Hydrophilicity Decreases

Caption: Structural contributions to the hydrophilicity of this compound.

Experimental Workflow for LogP Determination

This diagram outlines the key steps in the shake-flask method for determining the LogP value.

G A 1. Prepare Pre-Saturated n-Octanol and Aqueous Buffer B 2. Add Compound to a Mix of Both Phases A->B C 3. Shake to Reach Equilibrium B->C D 4. Separate Phases via Centrifugation C->D E 5. Quantify Compound Concentration in Each Phase (e.g., LC-MS) D->E F 6. Calculate LogP Value E->F

Caption: Workflow for LogP determination using the shake-flask method.

References

The Role of Methylamino-PEG7-benzyl in Engineering Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively eliminating disease-causing proteins by hijacking the cell's natural protein degradation machinery. The architecture of a PROTAC, consisting of two ligands joined by a linker, is critical to its efficacy. This technical guide focuses on the application of the Methylamino-PEG7-benzyl linker in the design and synthesis of PROTACs for inducing protein ubiquitination and subsequent degradation. While specific examples of PROTACs utilizing the this compound linker are not yet prevalent in peer-reviewed literature, this guide will use a well-characterized PROTAC with a structurally similar polyethylene glycol (PEG)-based linker as a representative example to provide detailed experimental protocols, quantitative data analysis, and visualizations of the underlying biological pathways and experimental workflows. The principles and methodologies described herein are directly applicable to the development of novel PROTACs employing the this compound linker.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficiency of ternary complex formation, the stability of the resulting complex, and the overall efficacy of the degrader.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their conformational flexibility, which allows for optimal presentation of the two ligands for ternary complex formation. The This compound linker offers these advantages with a defined length of seven PEG units, a terminal methylamino group for conjugation to a ligand, and a benzyl group that can influence molecular rigidity and interactions within the ternary complex.

Mechanism of Action: A Step-by-Step Pathway

The induction of protein degradation by a PROTAC is a catalytic process involving several key steps. The following signaling pathway illustrates the general mechanism of action for a PROTAC, which would be applicable to one synthesized with a this compound linker.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->PROTAC Releases Ubiquitination->E3_Ligase Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades Ub Ubiquitin Pool Ub->Ubiquitination Transferred E1_E2 E1/E2 Enzymes E1_E2->Ub Activates

Caption: General mechanism of PROTAC-induced protein degradation.

Case Study: A Representative PEG-Linked PROTAC

As a practical guide, we will detail the experimental evaluation of a well-characterized PROTAC targeting Bruton's tyrosine kinase (BTK) using a PEG-based linker. The methodologies and data interpretation are directly translatable to a PROTAC constructed with the this compound linker.

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative BTK-targeting PROTAC.

Table 1: In Vitro Degradation Profile

Cell LineDC50 (nM)Dmax (%)Timepoint (h)
MOLM-1415>9524
Ramos25>9024

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Ternary Complex Formation and Binding Affinity

AssayAnalyteLigandKd (nM)
SPRBTKPROTAC50
SPRVHLPROTAC150
TR-FRETTernary Complex-25 (EC50)

Kd: Dissociation constant. EC50: Half-maximal effective concentration for ternary complex formation.

Detailed Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and evaluation of a novel PROTAC.

Experimental_Workflow PROTAC Development Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (incorporating linker) Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Binding_Assay Binary Binding Assays (SPR, ITC) Characterization->Binding_Assay Test Compound Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Cellular_Degradation Cellular Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Cellular_Degradation Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Downstream_Effects Functional Assays (e.g., Cell Viability) Cellular_Degradation->Downstream_Effects

Caption: A typical experimental workflow for PROTAC development.

Protocol: Cellular Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLM-14) at a density of 1 x 10^6 cells/mL in appropriate growth medium.

    • Prepare a serial dilution of the PROTAC in DMSO.

    • Treat cells with the PROTAC at various concentrations for the desired time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol: In Vitro Ubiquitination Assay
  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme (specific for the recruited E3 ligase)

      • Recombinant E3 ligase

      • Recombinant POI

      • Ubiquitin

      • PROTAC at various concentrations (or DMSO control)

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Analyze the reaction products by Western blotting using an antibody specific for the POI. Poly-ubiquitinated POI will appear as a high-molecular-weight smear or ladder.

Conclusion

The this compound linker represents a valuable tool in the design of novel PROTACs for targeted protein degradation. Its defined length, hydrophilic nature, and potential for specific interactions make it an attractive choice for researchers aiming to optimize the efficacy and drug-like properties of their degraders. While direct published examples of its use are currently limited, the well-established principles of PROTAC design and the detailed experimental protocols provided in this guide offer a robust framework for the successful development and characterization of PROTACs incorporating this and similar PEG-based linkers. As the field of targeted protein degradation continues to expand, the systematic exploration of diverse linker chemistries will undoubtedly lead to the discovery of next-generation therapeutics.

An In-depth Technical Guide to the Core Principles of PROTAC Design Featuring Amine-PEG-Benzyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block the function of a target protein, PROTACs utilize an event-driven mechanism to induce the degradation of a protein of interest (POI).[1] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2] By hijacking the cell's natural ubiquitin-proteasome system (UPS), PROTACs facilitate the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]

Core Components of PROTAC Design

The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts: the warhead, the E3 ligase ligand, and the linker.

The Warhead: Targeting the Protein of Interest

The warhead is the component of the PROTAC that specifically binds to the POI. The selection of an appropriate warhead is the first step in PROTAC design. A wide range of ligands, from high-affinity inhibitors to weaker binding fragments, can be employed as warheads. The binding affinity of the warhead for the POI does not always directly correlate with the degradation potency of the resulting PROTAC.

The E3 Ligase Ligand: Hijacking the Degradation Machinery

The E3 ligase ligand recruits an E3 ubiquitin ligase to the POI. While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully hijacked for targeted protein degradation. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and VHL-1 mimics for VHL, are well-characterized and readily available.

The Linker: The Critical Bridge

The linker connects the warhead and the E3 ligase ligand and plays a crucial role in the formation of a productive ternary complex. The length, composition, and attachment points of the linker must be carefully optimized for each warhead-E3 ligase ligand pair.

Amine-PEG-Benzyl Linkers: This class of linkers combines the beneficial properties of PEG and a benzyl group.

  • Polyethylene Glycol (PEG): The PEG component enhances the hydrophilicity of the PROTAC, which can improve solubility and cell permeability. The length of the PEG chain (e.g., PEG7 in Methylamino-PEG7-benzyl) is a critical parameter that needs to be optimized to achieve the optimal distance and orientation between the POI and the E3 ligase.[4]

  • Benzyl Group: The benzyl group introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. Furthermore, the aromatic ring of the benzyl group can participate in pi-stacking interactions with residues on the surface of the POI or the E3 ligase, potentially enhancing the stability of the ternary complex.[3]

  • Amine Terminus: The methylamino group provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand, typically through an amide bond formation.

The synthesis of a PROTAC using a linker like this compound would involve standard peptide coupling or amidation reactions to connect the linker to the appropriate functionalities on the warhead and the E3 ligase ligand.

Mechanism of Action: The PROTAC Catalytic Cycle

The mechanism of PROTAC-mediated protein degradation is a catalytic cycle, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycled_PROTAC PROTAC (recycled) Ternary_Complex->Recycled_PROTAC Releases Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a systematic workflow of design, synthesis, and biological evaluation.

PROTAC_Workflow Start Target Selection (POI) Design PROTAC Design (Warhead, Linker, E3 Ligand) Start->Design Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binary Binding Assays (Warhead-POI, Ligand-E3) Synthesis->Binding_Assay Ternary_Assay Ternary Complex Formation Assay Binding_Assay->Ternary_Assay Degradation_Assay Protein Degradation Assay (Western Blot, etc.) Ternary_Assay->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay Optimization Lead Optimization (SAR Studies) Viability_Assay->Optimization Iterative Process End Lead Candidate Viability_Assay->End Successful Candidate Optimization->Design

References

The Strategic Role of the Benzyl Group in Methylamino-PEG7-benzyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the benzyl group in the heterobifunctional linker, Methylamino-PEG7-benzyl. This molecule is of significant interest in bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where the precise architecture of the linker is paramount to therapeutic efficacy. This guide will dissect the chemical properties, synthesis, and applications of this compound, with a focus on the distinct contributions of the benzyl moiety.

Core Structure and Functional Components

This compound is a heterobifunctional linker comprised of three key components:

  • A secondary methylamino group: This provides a reactive handle for conjugation to a variety of molecules, often a ligand for an E3 ubiquitin ligase in the context of PROTACs.

  • A seven-unit polyethylene glycol (PEG) chain: This hydrophilic spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides spatial separation between the conjugated moieties.

  • A terminal benzyl group: This aromatic group serves multiple strategic purposes, which will be the central focus of this guide.

The systematic IUPAC name for this compound is N-methyl-2-[2-[2-[2-[2-[2-(2-(benzyloxy)ethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine .

The Pivotal Role of the Benzyl Group

The inclusion of a benzyl group in a PEG linker is a deliberate design choice that imparts several key properties to the molecule, influencing its utility in drug development.

A Versatile Protecting Group

In the synthesis of complex bioconjugates, the benzyl group is frequently employed as a robust protecting group for the terminal hydroxyl of the PEG chain.[1][2][3] The benzyl ether linkage is stable under a wide range of reaction conditions, including those that are mildly acidic or basic, allowing for selective modification of other functional groups on the molecule.[4][5]

Deprotection: The removal of the benzyl group is typically achieved through catalytic hydrogenation, a mild and efficient method that cleaves the benzyl ether bond to reveal the free hydroxyl group.[6][7][8] This process is highly selective and generally does not affect other functional groups that may be sensitive to harsher deprotection methods.[3] A common method is catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate.[7]

Modulator of Physicochemical Properties

The benzyl group significantly influences the overall physicochemical profile of the PEG linker.

  • Hydrophobicity: The aromatic nature of the benzyl group introduces a degree of hydrophobicity to the otherwise hydrophilic PEG chain. This modulation of the hydrophilic-lipophilic balance (HLB) can be critical for optimizing the cell permeability and overall pharmacokinetic profile of the final conjugate.[9] While PEG linkers are primarily used to enhance water solubility, the introduction of a hydrophobic moiety like a benzyl group can be advantageous in specific applications, such as improving membrane traversal.[10][11]

  • Conformational Rigidity: Unlike the highly flexible alkyl and PEG chains, the planar structure of the benzyl group can introduce a degree of conformational rigidity to the linker.[11] In the context of PROTACs, this can be advantageous for pre-organizing the binding moieties for the target protein and the E3 ligase, potentially enhancing the stability and formation of the ternary complex.[8][11]

  • Pi-Stacking Interactions: The electron-rich aromatic ring of the benzyl group can participate in non-covalent pi-stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the protein binding pockets of either the target protein or the E3 ligase. This can contribute to the overall binding affinity and stability of the ternary complex in PROTACs.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP*Interpretation
This compoundC₂₂H₃₉NO₇429.55~1.5 - 2.5More lipophilic, potentially enhanced cell permeability
Methylamino-PEG7-OHC₁₅H₃₃NO₇339.42~ -1.0 - 0.0More hydrophilic, higher aqueous solubility

*Calculated logP values are estimates based on computational models and can vary between different software packages.[12][13][14][15][16]

Stability: The benzyl ether linkage is generally stable under physiological conditions. Hydrolysis of benzyl ethers typically requires harsh acidic or basic conditions or specific enzymatic cleavage, and they are significantly more stable than benzyl esters.[5][17]

Experimental Protocols

Plausible Synthesis of this compound

A specific, detailed synthesis for this compound is not publicly available. However, a plausible multi-step synthesis can be proposed based on established organic chemistry principles and related literature.

Step 1: Monobenzylation of Heptaethylene Glycol

Heptaethylene glycol is reacted with benzyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to yield monobenzylated heptaethylene glycol.

Step 2: Tosylation of the Terminal Hydroxyl Group

The terminal hydroxyl group of the monobenzylated heptaethylene glycol is then activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate.

Step 3: Nucleophilic Substitution with Methylamine

The tosylated intermediate is then reacted with an excess of methylamine. The methylamine acts as a nucleophile, displacing the tosylate group to form the final product, this compound.

Purification: Purification at each step would likely involve column chromatography to isolate the desired product from starting materials and byproducts.

Deprotection of the Benzyl Group (to yield Methylamino-PEG7-OH)

This protocol describes the removal of the benzyl protecting group via catalytic transfer hydrogenation.[7]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (dry)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in dry methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Under an inert atmosphere, add ammonium formate (4-5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, Methylamino-PEG7-OH.

Bioconjugation via the Methylamino Group

The secondary amine of this compound can be conjugated to a molecule containing a suitable reactive group, such as a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester).

Protocol for Conjugation to an NHS Ester:

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine [TEA] or diisopropylethylamine [DIPEA])

Procedure:

  • Dissolve the NHS ester-functionalized molecule in the anhydrous solvent.

  • In a separate vial, dissolve this compound (1-1.2 equivalents) in the same solvent.

  • Add the this compound solution to the NHS ester solution with stirring.

  • Add the tertiary amine base (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate method (e.g., LC-MS).

  • Upon completion, the product can be purified by preparative HPLC or other chromatographic techniques.

Visualizations

Logical Relationship of Benzyl Group Properties

Benzyl_Group_Properties cluster_B cluster_C A Benzyl Group B Protecting Group A->B C Modulator of Physicochemical Properties A->C B1 Stable Ether Linkage B->B1 B2 Mild Deprotection (Catalytic Hydrogenation) B->B2 C1 Increased Hydrophobicity C->C1 C2 Conformational Rigidity C->C2 C3 Pi-Stacking Interactions C->C3

Caption: Key roles of the benzyl group in this compound.

Experimental Workflow for PROTAC Synthesis and Validation

PROTAC_Workflow cluster_synthesis Synthesis cluster_validation Validation start POI Ligand (with reactive handle) protac PROTAC Molecule start->protac Conjugation linker This compound linker->protac e3_ligand E3 Ligase Ligand (with reactive handle) e3_ligand->protac binding Binary Binding Assays (POI and E3 Ligase) protac->binding ternary Ternary Complex Formation Assay binding->ternary degradation Target Protein Degradation Assay (e.g., Western Blot) ternary->degradation downstream Downstream Functional Assays degradation->downstream

Caption: General workflow for PROTAC synthesis and validation.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Benzyl-PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Peptides Ub_POI->Degradation Proteasomal Degradation Proteasome Proteasome Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

The benzyl group in this compound is not merely a passive component but a strategic element that offers significant advantages in the design and synthesis of complex bioconjugates. Its role as a stable, yet readily cleavable, protecting group facilitates multi-step synthetic strategies. Furthermore, its influence on the physicochemical properties of the PEG linker, including hydrophobicity and conformational rigidity, provides a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of the final therapeutic agent. For researchers in drug development, particularly in the field of PROTACs, a thorough understanding of the contributions of each component of the linker, including the seemingly simple benzyl group, is essential for the rational design of novel and effective therapies.

References

Methylamino-PEG7-benzyl: A Versatile Heterobifunctional Linker in Targeted Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the role of chemical linkers is paramount. These molecular bridges connect potent therapeutic agents to targeting moieties, such as antibodies or small molecule ligands, ensuring precise delivery to diseased cells while minimizing off-target toxicity. Among the diverse array of linkers available, Methylamino-PEG7-benzyl has emerged as a valuable tool in the design and synthesis of innovative drug conjugates, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and general protocols for its application, and illustrates its role in targeted drug development through conceptual workflows.

Core Concepts of Heterobifunctional Linkers

Heterobifunctional linkers are chemical entities that possess two distinct reactive functional groups, enabling the covalent conjugation of two different molecules. In the context of drug development, these linkers are instrumental in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs. The linker's chemical nature, length, and flexibility are critical parameters that influence the stability, solubility, and overall efficacy of the resulting conjugate.

PEGylated linkers, such as this compound, incorporate a polyethylene glycol (PEG) chain. The PEG component offers several advantages, including increased hydrophilicity, which can improve the solubility and reduce aggregation of the conjugate. Furthermore, the PEG chain can provide a protective shield, potentially reducing immunogenicity and improving the pharmacokinetic profile of the therapeutic agent.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a linker is essential for its effective implementation in drug conjugate design. The key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name N-methyl-1-phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-amine
Molecular Formula C₂₂H₃₉NO₇
Molecular Weight 429.55 g/mol
Exact Mass 429.2727
SMILES CNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
Classification PEG-based PROTAC linker

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[3] A PROTAC consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate efficient ubiquitination.[4]

The this compound linker provides a flexible and hydrophilic spacer, which can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2] The terminal methylamino group offers a reactive handle for conjugation to a suitable functional group on either the warhead or the E3 ligase ligand, typically a carboxylic acid, to form a stable amide bond. The benzyl group on the other end can be a point of attachment or part of the pharmacophore itself.

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the molecules to be conjugated, the following sections provide generalized procedures for the key chemical reactions involving the methylamino group of the linker.

Amide Bond Formation

The primary amine of the this compound linker can be readily coupled with a carboxylic acid on a target molecule to form a stable amide bond. This is a common strategy for incorporating the linker into a PROTAC or other drug conjugate.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand or warhead)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amide coupling reagent and the tertiary amine base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable analytical technique (e.g., LC-MS, TLC).

  • Upon completion, quench the reaction and purify the desired conjugate using an appropriate chromatographic method (e.g., flash column chromatography, preparative HPLC).

Reductive Amination

Alternatively, the methylamino group can participate in a reductive amination reaction with an aldehyde or ketone on the target molecule to form a secondary or tertiary amine linkage.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., DCE, THF)

  • Acetic acid (as a catalyst, if needed)

Procedure:

  • Dissolve the aldehyde or ketone-functionalized molecule and this compound in the anhydrous solvent.

  • Add the reducing agent to the mixture. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by LC-MS or TLC.

  • Work up the reaction by quenching with an appropriate aqueous solution and extract the product with an organic solvent.

  • Purify the final conjugate by column chromatography or another suitable method.

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate the conceptual workflow of creating a PROTAC and its mechanism of action, highlighting the central role of the heterobifunctional linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead Warhead PROTAC PROTAC Warhead->PROTAC Conjugation Linker This compound Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Conjugation

Conceptual workflow for the synthesis of a PROTAC.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Proteasome->Degradation

Mechanism of action of a PROTAC.

Conclusion

This compound is a well-defined heterobifunctional linker that offers significant advantages in the design of targeted therapeutics. Its PEG component enhances solubility and biocompatibility, while the terminal methylamino and benzyl groups provide versatile handles for conjugation. As the fields of PROTACs and ADCs continue to expand, the rational design and application of linkers like this compound will be increasingly critical in developing the next generation of precision medicines. This guide provides a foundational understanding for researchers and drug developers looking to leverage the potential of this versatile molecular tool.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Methylamino-PEG7-benzyl, a heterobifunctional linker, in bioconjugation. This reagent possesses a terminal methylamino group and a benzyl group, connected by a 7-unit polyethylene glycol (PEG) spacer. The methylamino group provides a reactive handle for conjugation to various biomolecules, while the PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate. The benzyl group can serve as a stable protecting group or a point for further chemical modification.

Principle of Bioconjugation with this compound

The primary reactive site on this compound for bioconjugation is its terminal methylamino group. This secondary amine can be coupled to biomolecules containing carboxylic acids (e.g., on proteins) through the use of carbodiimide chemistry, or to molecules pre-activated with N-hydroxysuccinimide (NHS) esters.

Carbodiimide-Mediated Amide Bond Formation

A common strategy for conjugating amines to carboxylic acids is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[1][3] This intermediate can then react with the methylamino group of this compound to form a stable amide bond. The inclusion of NHS or Sulfo-NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester, which then reacts efficiently with the amine at physiological pH.[1][3][4]

Reaction with NHS-Ester Activated Molecules

Alternatively, if the target biomolecule is already functionalized with an NHS ester, the methylamino group of this compound can directly react with the NHS ester to form a stable amide bond.[5][6][7] This reaction is typically carried out in a buffer with a pH between 7 and 9.[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus).

Materials:

  • Protein to be conjugated

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it into the Activation Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM solution of EDC in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 100 mM solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO.

    • Prepare a 100 mM solution of this compound in anhydrous DMF or DMSO.

  • Activation of Protein Carboxyl Groups:

    • Add the EDC solution to the protein solution to a final concentration of 2-10 mM.

    • Immediately add the NHS or Sulfo-NHS solution to a final concentration of 5-20 mM.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound solution to the activated protein solution. The molar excess of the PEG linker can be varied from 10 to 50-fold over the protein concentration to achieve the desired degree of labeling.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis against PBS or by using a desalting column.

  • Characterization: Characterize the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of conjugation.

Protocol 2: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol is for the reaction of this compound with a molecule that has been pre-activated with an NHS ester.

Materials:

  • NHS-ester activated molecule

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Molecule Preparation: Dissolve the NHS-ester activated molecule in Conjugation Buffer to the desired concentration.

  • Linker Preparation: Dissolve this compound in a small amount of anhydrous DMF or DMSO and then dilute it in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the NHS-ester activated molecule solution. A 10 to 50-fold molar excess of the PEG linker is typically used. [6] * Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. 4[6]. Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents using dialysis, size-exclusion chromatography, or other appropriate methods.

  • Characterization: Analyze the conjugate to confirm successful conjugation and determine the degree of labeling.

G cluster_0 Reactants cluster_1 Product Biomolecule_NHS Biomolecule-NHS Ester Conjugate Biomolecule-PEG-benzyl Conjugate Biomolecule_NHS->Conjugate + PEG_Linker This compound NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct releases

References

Synthesis of PROTACs with Methylamino-PEG7-benzyl Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately impacting the degradation of the target protein.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a Methylamino-PEG7-benzyl linker. This linker offers a balance of flexibility and hydrophilicity due to the polyethylene glycol (PEG) chain, which can enhance solubility and cell permeability, while the benzyl group can provide a degree of conformational constraint. The terminal methylamino group provides a convenient handle for conjugation to a variety of protein-targeting ligands. While the following protocols are exemplified with the synthesis of a Bromodomain and Extra-Terminal (BET) protein degrader, specifically targeting BRD4, the principles and methods can be adapted for the synthesis of PROTACs targeting other proteins of interest.

Data Presentation

The following tables summarize representative quantitative data for a BRD4-targeting PROTAC synthesized with a PEG-based linker, analogous to what could be expected with a this compound linker. This data is compiled from published studies on similar PROTACs and serves as a benchmark for expected outcomes.

Table 1: Physicochemical Properties of a Representative BRD4 PROTAC

PropertyValue
Molecular Weight ( g/mol )~950 - 1100
cLogP3.5 - 5.0
Polar Surface Area (Ų)180 - 220
H-Bond Donors3 - 5
H-Bond Acceptors10 - 15

Table 2: In Vitro Biological Activity of a Representative BRD4 PROTAC

ParameterCell LineValue
DC₅₀ (nM)VCaP10 - 50
DC₅₀ (nM)HCT1165 - 25
Dₘₐₓ (%)VCaP> 90
Dₘₐₓ (%)HCT116> 95
IC₅₀ (nM)VCaP15 - 75
IC₅₀ (nM)HCT11610 - 50

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration (cell viability)

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a BRD4-targeting PROTAC using a PEG-based linker. This can be adapted for the use of the this compound linker. The synthesis involves the preparation of the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon), the protein-targeting ligand (e.g., a JQ1 analogue for BRD4), and their subsequent conjugation via the linker.

Materials and Reagents
  • This compound linker (or a suitable precursor)

  • Warhead (e.g., JQ1-acid)

  • E3 Ligase Ligand (e.g., Pomalidomide-amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM, DMSO)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography)

Synthesis of the PROTAC

Step 1: Activation of the Warhead (JQ1-acid)

  • Dissolve JQ1-acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

  • Add DIPEA (3 equivalents) and stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Coupling of the Linker to the Warhead

  • To the activated JQ1-acid solution, add the this compound linker (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-linker intermediate.

Step 3: Deprotection of the Linker (if necessary)

If the benzyl group on the linker is a protecting group for another functional group intended for coupling to the E3 ligase ligand, it will need to be removed. For the this compound linker, the benzyl group is part of the core structure and this step may not be applicable. If a protecting group is present, appropriate deprotection conditions should be employed (e.g., hydrogenolysis for a benzyl ether).

Step 4: Coupling of the JQ1-Linker Intermediate to the E3 Ligase Ligand

  • Dissolve the JQ1-linker intermediate (1 equivalent) and the E3 ligase ligand (e.g., Pomalidomide-amine, 1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3 equivalents).

  • Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.

  • Work-up the reaction as described in Step 2.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).

Step 5: Characterization

  • ¹H NMR and ¹³C NMR: Confirm the structure of the final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized PROTAC.

  • HPLC: Assess the purity of the final compound.

Visualizations

Signaling Pathway of BRD4 Degradation

The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This leads to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome. The degradation of BRD4 results in the downregulation of key oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of BRD4 degradation by a PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the general workflow from the synthesis of the PROTAC to its biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Warhead + Linker + E3 Ligand) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Degradation_Assay Western Blot for BRD4 Degradation (DC₅₀, Dₘₐₓ) Characterization->Degradation_Assay Pure PROTAC Cell_Viability Cell Viability Assay (IC₅₀) Degradation_Assay->Cell_Viability Downstream_Analysis Analysis of Downstream Targets (e.g., c-Myc levels) Cell_Viability->Downstream_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Logical Relationship of PROTAC Components

This diagram illustrates the tripartite nature of a PROTAC molecule.

Caption: The three key components of a PROTAC molecule.

Application Notes and Protocols for Methylamino-PEG7-benzyl in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylamino-PEG7-benzyl in ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. The this compound linker is a heterobifunctional linker designed to offer a balance of hydrophilicity, defined length, and a mechanism for controlled drug release.

The polyethylene glycol (PEG) component, in this case with seven repeating ethylene oxide units, is a hydrophilic spacer that can improve the solubility and stability of the ADC, particularly when conjugating hydrophobic payloads. This can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation. The defined length of the PEG chain ensures the production of a homogeneous ADC product with predictable pharmacokinetic properties.

The terminal methylamino group provides a reactive handle for conjugation to a cytotoxic payload, typically through the formation of a stable amide bond with a carboxylic acid group on the drug. The benzyl group can be incorporated into a self-immolative spacer, such as a p-aminobenzyloxycarbonyl (PABC) group, which is designed to release the payload upon enzymatic cleavage within the target cancer cell.

Advantages of using this compound linker:

  • Enhanced Hydrophilicity: The PEG7 spacer increases the water solubility of the ADC, reducing the risk of aggregation, especially with hydrophobic payloads.

  • Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by reducing renal clearance and protecting against proteolysis.

  • Homogeneous Conjugates: The discrete length of the PEG linker contributes to the generation of more homogeneous ADCs, simplifying characterization and improving batch-to-batch consistency.

  • Controlled Drug Release: The benzyl group can be part of a cleavable linker system, ensuring that the cytotoxic payload is released preferentially inside the target tumor cells, thereby minimizing off-target toxicity.

Experimental Protocols

ADC Conjugation Protocol

This protocol describes a two-step process for conjugating a cytotoxic payload to a monoclonal antibody using the this compound linker.

Step 1: Activation of the Cytotoxic Payload

This step involves activating a carboxylic acid group on the cytotoxic payload for reaction with the methylamino group of the linker.

Materials:

  • Cytotoxic payload with a carboxylic acid functional group

  • This compound linker

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dry glassware and magnetic stirrer

Procedure:

  • Dissolve the cytotoxic payload in anhydrous DMF.

  • Add a 1.5 molar excess of EDC and a 1.2 molar excess of NHS to the payload solution.

  • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.

  • In a separate vial, dissolve the this compound linker in anhydrous DMF.

  • Slowly add the linker solution to the activated payload solution.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the linker-payload conjugate can be purified by preparative HPLC.

Step 2: Conjugation to the Monoclonal Antibody

This step involves the conjugation of the linker-payload construct to the antibody. This example assumes the benzyl group is part of a PABC linker that is further functionalized with a maleimide group for conjugation to reduced antibody thiols.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Purified linker-payload construct with a maleimide group

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • To the mAb solution, add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds.

  • Incubate at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.2.

  • Dissolve the maleimide-functionalized linker-payload in DMSO.

  • Add a 5-fold molar excess of the linker-payload solution to the reduced mAb.

  • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

Characterization of the ADC

2.2.1. Drug-to-Antibody Ratio (DAR) Determination by HPLC

Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can be used to determine the average DAR.[1][2][][4]

HIC-HPLC Protocol:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to different drug-loaded species.[]

RP-HPLC Protocol (for reduced ADC):

  • Sample Preparation: Reduce the ADC with DTT or TCEP to separate the light and heavy chains.

  • Column: A reverse-phase column (e.g., C4).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate the unconjugated and conjugated light and heavy chains.

  • Detection: UV at 280 nm.

  • Calculation: The DAR is calculated based on the relative peak areas of the conjugated and unconjugated chains.[2]

2.2.2. Aggregation Analysis by Size Exclusion Chromatography (SEC)

Method: SEC is used to determine the percentage of high molecular weight species (aggregates) in the ADC preparation.[5][6][7][8][9]

Protocol:

  • Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[6]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.

In Vitro Stability and Cytotoxicity Assays

2.3.1. Plasma Stability Assay

Method: This assay evaluates the stability of the ADC in plasma by measuring the amount of released payload over time.[10][11][12][13][14]

Protocol:

  • Incubate the ADC at a final concentration of 1 mg/mL in human, rat, or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, precipitate plasma proteins with acetonitrile.

  • Centrifuge to pellet the proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • The stability is often reported as the percentage of ADC remaining conjugated over time.

2.3.2. In Vitro Cytotoxicity Assay (MTS/MTT Assay)

Method: This colorimetric assay measures the metabolic activity of cells to determine their viability after treatment with the ADC.[15][16][17][18][19]

Protocol:

  • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTS or MTT reagent to each well and incubate for 1-4 hours.[19]

  • If using MTT, add a solubilization solution.

  • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[19]

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 value.

Data Presentation

The following tables present representative data for ADCs utilizing PEG linkers. While specific data for this compound is not publicly available, the data for ADCs with similar PEG lengths (e.g., PEG8, PEG12) provide a reasonable expectation of performance.

Table 1: In Vitro Cytotoxicity of a Representative PEG-linked ADC

Cell Line (Antigen Status)CompoundIC50 (nM)
Target Cells (Antigen-Positive) ADC with PEG-linker35.5
Unconjugated Antibody> 1000
Free Payload1.2
Non-Target Cells (Antigen-Negative) ADC with PEG-linker> 1000
Unconjugated Antibody> 1000
Free Payload1.5

Note: Data is hypothetical and based on typical performance of PEGylated ADCs.

Table 2: Pharmacokinetic Parameters of a Representative PEG-linked ADC in Rats

CompoundClearance (mL/day/kg)Vd (mL/kg)Half-life (days)
ADC with PEG-linker15.285.38.1
Unconjugated Antibody12.580.19.2

Note: Data is hypothetical and based on typical performance of PEGylated ADCs.[20][21]

Visualization of Pathways and Workflows

ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Development

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Biological Evaluation A Linker-Payload Synthesis C Conjugation A->C B Antibody Reduction B->C D Purification (SEC) C->D E DAR Determination (HIC/RP-HPLC) D->E F Aggregation Analysis (SEC) D->F G In Vitro Stability (Plasma Assay) D->G H In Vitro Cytotoxicity (MTS/MTT Assay) G->H I In Vivo Efficacy (Xenograft Model) H->I Caspase3_Pathway cluster_upstream Apoptotic Stimulus (e.g., Payload Action) cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase Stimulus Payload-Target Interaction Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Tubulin_Pathway Payload Tubulin Inhibitor Payload Tubulin αβ-Tubulin Dimers Payload->Tubulin Binding Disruption Disruption of Microtubule Dynamics Payload->Disruption Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols for Incorporating Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG7-benzyl is a heterobifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins of interest.[3][4] This linker possesses a methylamino group and a benzyl group, connected by a seven-unit polyethylene glycol (PEG) chain. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][6] The terminal methylamino group provides a reactive handle for covalent attachment to a ligand for an E3 ubiquitin ligase or a target protein, typically through amide bond formation or reductive amination.[7][8]

These application notes provide a comprehensive guide to incorporating this compound into small molecules, with detailed protocols for common conjugation reactions, purification, and characterization.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₂H₃₉NO₇[]
Molecular Weight 429.55 g/mol []
Appearance Transparent Liquid[]
Purity >95%[]
IUPAC Name N-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[]
Canonical SMILES CNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1[]

Experimental Protocols

The incorporation of this compound into a target molecule, such as a ligand for an E3 ligase or a protein of interest (POI), is typically achieved through the formation of a stable covalent bond. The two most common methods for this conjugation are amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound to a carboxylic acid-containing molecule using a peptide coupling agent.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand or POI ligand)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Reverse-phase HPLC system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).[9]

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by preparative reverse-phase HPLC to yield the desired PROTAC molecule. The use of repetitive preparative HPLC may be necessary to remove closely eluting impurities.[10]

Quantitative Data (Representative):

ParameterValue
Typical Molar Ratio (Acid:HATU:DIPEA:Amine) 1 : 1.2 : 3 : 1.1
Typical Reaction Time 2 - 16 hours
Typical Yield 40 - 70% (after purification)

Note: These values are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Reductive Amination

This protocol outlines the conjugation of this compound to an aldehyde or ketone-functionalized molecule.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule (e.g., E3 ligase ligand or POI ligand)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Reverse-phase HPLC system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone-functionalized molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the final conjugate.

Quantitative Data (Representative):

ParameterValue
Typical Molar Ratio (Carbonyl:Amine:STAB) 1 : 1.2 : 1.5
Typical Reaction Time 4 - 24 hours
Typical Yield 30 - 60% (after purification)

Note: These values are representative and may vary depending on the specific substrates and reaction conditions.

Characterization

The successful incorporation of this compound and the purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of characteristic peaks for the PEG linker (typically in the range of 3.5-3.7 ppm) and the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm).[11]
¹³C NMR Appearance of characteristic signals for the PEG linker (typically around 70 ppm).
Mass Spectrometry (e.g., ESI-MS) Observation of the molecular ion peak corresponding to the calculated mass of the final conjugate. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]
HPLC A single major peak in the chromatogram indicating the purity of the final product.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analysis and Purification POI_Ligand POI Ligand (with COOH or CHO/CO) Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate Coupling Reaction (Amide or Reductive Amination) E3_Ligand E3 Ligase Ligand (with COOH or CHO/CO) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Coupling Reaction (Amide or Reductive Amination) Purification Purification (HPLC, Column Chromatography) PROTAC->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cellular_machinery Cellular Machinery PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Reactions Involving Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Methylamino-PEG7-benzyl, a hydrophilic, flexible linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The protocols outlined below describe the conjugation of this compound to a carboxylic acid-functionalized molecule, a crucial step in the assembly of PROTACs.

Introduction to this compound in PROTAC Synthesis

This compound is a polyethylene glycol (PEG)-based linker featuring a secondary methylamino group at one terminus and a benzyl-protected ether at the other.[] The PEG chain imparts favorable solubility and pharmacokinetic properties to the resulting PROTAC molecule. The secondary amine serves as a nucleophile for conjugation, typically through an amide bond formation with an activated carboxylic acid of a target protein ligand or an E3 ligase ligand. The benzyl group can be removed if further functionalization at that terminus is required.

The general workflow for incorporating this compound into a PROTAC involves the following key steps:

  • Activation of Carboxylic Acid: The carboxylic acid on the binding ligand (either for the target protein or the E3 ligase) is activated to facilitate nucleophilic attack by the amine.

  • Amide Bond Formation: The activated carboxylic acid is reacted with the secondary amine of this compound to form a stable amide linkage.

  • Purification: The resulting conjugate is purified to remove unreacted starting materials and byproducts.

  • Optional Deprotection and Further Conjugation: If necessary, the benzyl protecting group can be removed to allow for subsequent reaction at the other end of the PEG linker.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with an Activated Carboxylic Acid (NHS Ester)

This protocol describes a general method for the conjugation of this compound to a molecule containing a pre-activated N-Hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester of the target molecule (e.g., a BRD4 inhibitor with a carboxylic acid handle activated as an NHS ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS ester of the target molecule (1.0 eq) in anhydrous DMF to a final concentration of 50 mM.

    • In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF to a final concentration of 100 mM.

  • Reaction Setup:

    • To the solution of the NHS ester, add DIPEA (3.0 eq).

    • Slowly add the solution of this compound to the NHS ester solution with gentle stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an equal volume of water.

    • Purify the crude product by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and lyophilize to obtain the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.

Quantitative Data Summary (Representative):

ParameterValue
Molar Ratio (NHS Ester : Amine)1 : 1.2
SolventAnhydrous DMF
BaseDIPEA (3.0 eq)
Reaction TemperatureRoom Temperature
Reaction Time4 - 12 hours
Typical Yield60 - 80%
Protocol 2: In Situ Amide Coupling using HATU

This protocol outlines the direct coupling of a carboxylic acid-containing molecule to this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid-functionalized target molecule (e.g., a pomalidomide derivative)

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the carboxylic acid-functionalized target molecule (1.0 eq) in anhydrous DMF to a concentration of 50 mM.

    • Add HATU (1.1 eq) to this solution.

    • In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF to a concentration of 100 mM.

  • Reaction Setup:

    • To the mixture of the carboxylic acid and HATU, add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Slowly add the solution of this compound to the activated carboxylic acid solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Purify the product using preparative RP-HPLC with a suitable gradient.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the structure and purity of the product by LC-MS and ¹H NMR.

Quantitative Data Summary (Representative):

ParameterValue
Molar Ratio (Acid : Amine : HATU)1 : 1.2 : 1.1
SolventAnhydrous DMF
BaseDIPEA (3.0 eq)
Reaction TemperatureRoom Temperature
Reaction Time2 - 6 hours
Typical Yield50 - 70%

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Analysis Target_Ligand Target Ligand (with COOH) Activation Carboxylic Acid Activation (e.g., with HATU) Target_Ligand->Activation E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) PEG_Linker This compound Coupling Amide Bond Formation PEG_Linker->Coupling Activation->Coupling Purification RP-HPLC Purification Coupling->Purification PROTAC PROTAC Molecule Purification->PROTAC Characterization LC-MS / NMR Characterization PROTAC->Characterization

Caption: General workflow for PROTAC synthesis.

Mechanism of Action of a BRD4-Degrading PROTAC

This diagram illustrates the catalytic cycle of a PROTAC designed to degrade the BRD4 protein, a common target in cancer therapy.

PROTAC_MoA cluster_cycle PROTAC Catalytic Cycle PROTAC BRD4-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex binds BRD4 BRD4 Protein BRD4->Ternary_Complex binds E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex binds Ternary_Complex->PROTAC releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation

References

Application Notes and Protocols for Methylamino-PEG7-benzyl in Cancer Therapeutics Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylamino-PEG7-benzyl is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful class of cancer therapeutics. PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade cancer-causing proteins. The this compound linker serves as the crucial bridge connecting a ligand that binds to the target oncoprotein and another ligand that recruits an E3 ubiquitin ligase. Its polyethylene glycol (PEG) chain enhances solubility and optimizes the spatial orientation of the two ligands, while the benzyl group can provide structural rigidity and potential for beneficial molecular interactions within the ternary complex (Target Protein - PROTAC - E3 Ligase).

These application notes provide a comprehensive overview of the utility of the this compound linker in the synthesis and evaluation of PROTACs for cancer therapy. Due to the proprietary nature of early drug development, specific data for a therapeutic agent incorporating the precise this compound linker is not publicly available. Therefore, to provide detailed, practical guidance, we will use data and protocols from a well-characterized PROTAC, ARV-825 , which utilizes a similar PEG-based linker to target the BET bromodomain protein BRD4 in cancer. This will serve as a representative example to illustrate the experimental workflows and data analysis relevant to developing therapeutics with linkers of this class.

I. Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs operate through a catalytic mechanism, inducing the degradation of target proteins. The this compound linker is central to this process by facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

Signaling Pathway Diagram:

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (this compound linker) Target Target Oncogenic Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

II. Quantitative Data Summary (Representative Data from ARV-825)

The following tables summarize key quantitative data for the representative BRD4-degrading PROTAC, ARV-825. These data types are essential for evaluating the potency and efficacy of any PROTAC developed using the this compound linker.

Table 1: In Vitro Degradation and Anti-proliferative Activity of ARV-825

Cell LineTarget ProteinDC50 (nM)¹Dmax (%)²IC50 (nM)³
Burkitt's Lymphoma (Raji)BRD4~1>954.9
Multiple Myeloma (MM.1S)BRD4<1>9013
Acute Myeloid Leukemia (MOLM-13)BRD4~5>903.7

¹DC50: Concentration required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved. ³IC50: Concentration required to inhibit 50% of cell proliferation.

Table 2: Pharmacokinetic Properties of a Representative PROTAC

ParameterValue
In Vitro
Microsomal Stability (t½, min)>60 (Human, Mouse)
Plasma Stability (t½, min)>120 (Human, Mouse)
In Vivo (Mouse Model)
Bioavailability (%)~20-30 (Oral)
Cmax (ng/mL)Varies with dose
Tmax (h)1-2

III. Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of a PROTAC therapeutic.

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol outlines the general steps for synthesizing a PROTAC. The specific reaction conditions will need to be optimized based on the chosen target ligand and E3 ligase ligand.

Experimental Workflow Diagram:

Synthesis_Workflow start Starting Materials: - Target Ligand (with reactive handle) - E3 Ligase Ligand (with reactive handle) - this compound step1 Step 1: Activation of Linker start->step1 step2 Step 2: Coupling to First Ligand step1->step2 step3 Step 3: Deprotection (if necessary) step2->step3 step4 Step 4: Coupling to Second Ligand step3->step4 purification Purification (e.g., HPLC) step4->purification characterization Characterization (e.g., NMR, MS) purification->characterization final_product Final PROTAC Molecule characterization->final_product

Caption: General workflow for PROTAC synthesis.

Materials:

  • Target protein ligand with a suitable reactive functional group (e.g., carboxylic acid, amine).

  • E3 ligase ligand (e.g., pomalidomide derivative) with a suitable reactive functional group.

  • This compound linker.

  • Coupling reagents (e.g., HATU, HOBt).

  • Bases (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification equipment (e.g., HPLC).

  • Analytical instruments (e.g., NMR, LC-MS).

Procedure:

  • Activation of the Linker (if necessary): The terminal methylamino group of the this compound linker can be reacted directly. Alternatively, the benzyl end can be modified to introduce a reactive handle. For this example, we assume direct coupling via the methylamino group.

  • Coupling to the First Ligand: a. Dissolve the target protein ligand (containing a carboxylic acid) in anhydrous DMF. b. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound linker in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. e. Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate: a. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography or preparative HPLC to obtain the ligand-linker intermediate.

  • Coupling to the Second Ligand: a. The benzyl end of the linker may require deprotection (if protected) or functionalization to allow coupling to the second ligand. Assuming the benzyl group is functionalized with a reactive group (e.g., an amine after reduction of a nitro group), proceed with coupling. b. Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF. c. Activate the carboxylic acid using a coupling reagent and a base as described in step 2b. d. Add the purified ligand-linker intermediate to the reaction mixture. e. Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Final Purification and Characterization: a. Work up the reaction as described in step 3a-b. b. Purify the final PROTAC molecule using preparative HPLC. c. Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the extent of target protein degradation in cancer cells treated with the PROTAC.

Procedure:

  • Cell Culture and Treatment: a. Seed cancer cells (e.g., Raji, MM.1S) in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: a. Collect the supernatant (protein lysate). b. Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples. b. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Run the gel to separate proteins by size. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the target protein band intensity to the loading control band intensity. e. Calculate the percentage of protein degradation relative to the DMSO control. f. Plot the percentage of degradation against the PROTAC concentration and determine the DC50 value using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the anti-proliferative effect of the PROTAC on cancer cells.

Procedure:

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of the PROTAC in cell culture medium. b. Treat the cells with the diluted PROTAC (e.g., 0.1 nM to 10 µM) in triplicate. Include wells with DMSO as a vehicle control and wells with medium only as a blank. c. Incubate the plate for 72 hours.

  • Measurement of Cell Viability:

    • For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Luminescent Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance/luminescence of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the DMSO control. c. Plot the percentage of viability against the PROTAC concentration (log scale) and determine the IC50 value using non-linear regression analysis.

IV. Conclusion

The this compound linker is a valuable tool for the construction of PROTACs in the development of novel cancer therapeutics. Its properties contribute to favorable pharmacokinetics and potent biological activity. The provided application notes and protocols, using a representative PROTAC as a guide, offer a framework for researchers to design, synthesize, and evaluate new therapeutic agents incorporating this and similar linkers. Successful development will depend on careful optimization of the entire PROTAC molecule, including the target-binding ligand, the E3 ligase ligand, and the linker, to achieve potent and selective degradation of the desired oncoprotein.

Application Notes and Protocols for Solid-Phase Synthesis of Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG7-benzyl is a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl group for hydrophobic interactions or as a point of attachment, a hydrophilic heptaethylene glycol (PEG7) spacer to improve solubility and pharmacokinetic properties, and a terminal methylamino group for covalent linkage to a ligand or protein of interest. Solid-phase synthesis offers a streamlined and efficient method for the preparation of such molecules, allowing for simplified purification and the potential for automated synthesis.[1]

These application notes provide a detailed, step-by-step protocol for the solid-phase synthesis of this compound. The proposed methodology is based on established solid-phase organic synthesis techniques, including the use of a Wang resin solid support, stepwise PEGylation, and terminal functional group manipulation.

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below. The process begins with the attachment of benzyl alcohol to the Wang resin, followed by the iterative addition of PEG units. The terminal hydroxyl group is then converted to a methylamino group, and the final product is cleaved from the resin.

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_benzyl_attachment Benzyl Group Attachment cluster_peg_synthesis Stepwise PEG7 Synthesis cluster_terminal_modification Terminal Group Modification cluster_cleavage Cleavage and Purification Resin_Swelling Resin Swelling in DCM Benzyl_Alcohol_Coupling Benzyl Alcohol Coupling Resin_Swelling->Benzyl_Alcohol_Coupling Capping Capping of Unreacted Sites Benzyl_Alcohol_Coupling->Capping Deprotonation_1 Deprotonation (tBuOK) Capping->Deprotonation_1 Coupling_1 Coupling with PEG Monomer (x7) Deprotonation_1->Coupling_1 Detritylation_1 Detritylation (TCA) (x6) Coupling_1->Detritylation_1 Repeat 6 times Tosylation Tosylation of Terminal -OH Coupling_1->Tosylation After 7th coupling Detritylation_1->Deprotonation_1 Azidation Substitution with Azide Tosylation->Azidation Reduction Reduction of Azide to Amine Azidation->Reduction Methylation Reductive Amination to Methylamine Reduction->Methylation Cleavage Cleavage from Resin (TFA) Methylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: Overall workflow for the solid-phase synthesis of this compound.

Experimental Protocols

This section details the methodologies for the key experiments in the solid-phase synthesis of this compound.

Resin Preparation and Benzyl Alcohol Attachment
  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) in a solid-phase synthesis vessel for 30 minutes. Drain the DCM.[2]

  • Benzyl Alcohol Coupling:

    • Dissolve benzyl alcohol (5 eq.) and 2,6-dichlorobenzoyl chloride (5 eq.) in anhydrous pyridine (10 mL).

    • Add this solution to the swollen resin.

    • Add a catalytic amount of N,N-dimethylpyridin-4-amine (DMAP, 0.1 eq.).

    • Shake the reaction mixture at room temperature for 12-16 hours.

    • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and methanol (3 x 10 mL).

  • Capping: To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 2 hours. Wash the resin as described in the previous step and dry under vacuum.

Stepwise Synthesis of the PEG7 Chain

The PEG7 chain is assembled through seven iterative cycles of deprotonation, coupling, and detritylation.[3][4] A key monomer for this process is a mono-tosylated, mono-dimethoxytrityl (DMTr) protected tetraethylene glycol, though shorter PEG monomers can also be used. For a PEG7 chain, a combination of monomers may be required. The following protocol is for a single PEGylation cycle.

  • Deprotonation: Add a 0.1 M solution of potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF, 10 mL) to the resin and shake for 30 minutes at room temperature. Drain the solution and wash the resin with dry THF (3 x 10 mL).[3]

  • Coupling: Add a solution of the DMTr-protected PEG monomer (e.g., DMTr-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OTs) (3 eq.) in dry THF (10 mL) to the resin and shake at room temperature for 6-8 hours. Drain the solution and wash the resin with THF (3 x 10 mL) and DCM (3 x 10 mL).[3]

  • Detritylation (for cycles 1-6): Treat the resin with a solution of 3% trichloroacetic acid (TCA) in DCM (10 mL) for 10 minutes. An orange color indicates the release of the DMTr cation. Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).[3]

  • Repeat: Repeat steps 1-3 for a total of seven coupling cycles to obtain the resin-bound Benzyl-PEG7-OH. After the final coupling, do not perform the detritylation step.

Terminal Functionalization to Methylamino Group
  • Tosylation of Terminal Hydroxyl:

    • Swell the resin-bound Benzyl-PEG7-OH in DCM (10 mL).

    • Add triethylamine (TEA, 4 eq.) and tosyl chloride (TsCl, 4 eq.).

    • Shake the mixture at room temperature for 24 hours.

    • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.[5]

  • Azidation:

    • Suspend the tosylated resin in DMF (10 mL).

    • Add sodium azide (NaN₃, 10 eq.).

    • Heat the mixture at 60-70°C for 24 hours.

    • Cool to room temperature, drain the solution, and wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Reduction to Amine:

    • Suspend the azido-functionalized resin in a mixture of THF (8 mL) and water (2 mL).

    • Add ammonium chloride (NH₄Cl, 4 eq.) and zinc powder (Zn, 2 eq.).

    • Reflux the mixture for 24-48 hours.[6]

    • Cool to room temperature, drain the solution, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • N-Methylation (Reductive Amination):

    • Swell the amino-functionalized resin in methanol (10 mL).

    • Add a solution of formaldehyde (37 wt. % in H₂O, 5 eq.).

    • Add sodium cyanoborohydride (NaBH₃CN, 5 eq.).

    • Shake the mixture at room temperature for 12 hours.

    • Drain the solution and wash the resin with methanol (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Cleavage from Resin and Purification
  • Cleavage: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Add the cleavage cocktail (10 mL) to the dried resin and shake at room temperature for 2-3 hours.[3]

  • Product Isolation: Filter the resin and collect the filtrate. Evaporate the TFA under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the solid-phase synthesis of this compound. The values are based on analogous reactions reported in the literature and may require optimization for this specific synthesis.

ParameterValueReference(s)
Resin Loading 0.5 - 1.0 mmol/g[3]
Benzyl Alcohol Coupling
Benzyl Alcohol5 eq.N/A
2,6-dichlorobenzoyl chloride5 eq.N/A
DMAP0.1 eq.[7]
Reaction Time12 - 16 hoursN/A
PEGylation Cycle
tBuOK10 eq. (in 0.1 M solution)[3]
PEG Monomer3 eq.[3]
Coupling Time6 - 8 hours[3]
TCA in DCM3% (v/v)[3]
Detritylation Time10 minutes[3]
Terminal Functionalization
Tosyl Chloride4 eq.[5]
Triethylamine4 eq.[5]
Tosylation Time24 hours[5]
Sodium Azide10 eq.N/A
Azidation Time24 hoursN/A
Zinc Powder2 eq.[6]
Ammonium Chloride4 eq.[6]
Reduction Time24 - 48 hours[6]
Formaldehyde5 eq.N/A
Sodium Cyanoborohydride5 eq.N/A
Methylation Time12 hoursN/A
Cleavage
TFA/H₂O/TIS95:2.5:2.5 (v/v/v)[3]
Cleavage Time2 - 3 hours[3]
Expected Overall Yield 30 - 50% (after purification)Estimated

Logical Relationships in Terminal Functionalization

The sequential conversion of the terminal hydroxyl group to a methylamino group involves a series of distinct chemical transformations. The logical flow of this process is illustrated below.

Terminal_Modification Start Resin-PEG7-OH Tosyl Resin-PEG7-OTs Start->Tosyl TsCl, TEA Azide Resin-PEG7-N3 Tosyl->Azide NaN3 Amine Resin-PEG7-NH2 Azide->Amine Zn, NH4Cl Methylamine Resin-PEG7-NHCH3 Amine->Methylamine HCHO, NaBH3CN

Figure 2: Logical diagram of terminal group functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylamino-PEG7-benzyl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features a secondary methylamino group for conjugation and a benzyl ether protecting group. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

Q2: What types of reactions can the methylamino group of this compound undergo?

The secondary amine of this compound can participate in several common conjugation reactions, including:

  • Amide bond formation: Reaction with activated carboxylic acids (e.g., NHS esters) or with carboxylic acids in the presence of coupling agents (e.g., EDC, HATU).

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a tertiary amine.

Q3: How does the reactivity of the secondary amine in this compound compare to a primary amine?

Secondary amines are generally less nucleophilic than primary amines due to steric hindrance from the additional alkyl group. This can result in slower reaction rates. For example, in some contexts, the reaction rate of a primary amine can be significantly faster than a secondary amine in the same molecule. Consequently, reactions with this compound may require longer reaction times, higher temperatures, or a larger excess of reagents compared to analogous linkers with a primary amine.

Q4: What are the storage and handling recommendations for this compound?

It is recommended to store this compound under the conditions specified in the Certificate of Analysis, typically at -20°C, to prevent degradation. It is important to warm the vial to room temperature before opening to avoid moisture condensation, which can hydrolyze reactive functionalities.

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reactions (e.g., with an NHS ester)
Potential Cause Troubleshooting Step Explanation
Reduced reactivity of the secondary amine Increase reaction time (up to 24 hours or longer).Secondary amines are less nucleophilic than primary amines and may require more time to react completely.
Increase the molar excess of the NHS ester (e.g., 2-5 equivalents).A higher concentration of the electrophile can help drive the reaction to completion.
Increase the reaction temperature.Monitor carefully to avoid decomposition of starting materials or products.
Hydrolysis of the NHS ester Ensure anhydrous reaction conditions. Use dry solvents (e.g., DMF, DMSO, CH2Cl2).NHS esters are sensitive to moisture and can hydrolyze, rendering them unreactive.
Prepare the NHS ester solution immediately before use.Avoid storing NHS esters in solution, as they can degrade over time.
Suboptimal pH Maintain a pH of 7-9 for the reaction.While the optimal pH for NHS ester reactions with primary amines is around 8.3-8.5, the less reactive secondary amine may benefit from the higher end of this range to ensure it is deprotonated and nucleophilic.[3]
Presence of primary amine contaminants Use high-purity solvents and reagents. Avoid buffers containing primary amines (e.g., Tris, glycine).Primary amines in the reaction mixture will compete with the secondary amine of the PEG linker, reducing the yield of the desired product.
Problem 2: Incomplete or No Reaction in Reductive Amination
Potential Cause Troubleshooting Step Explanation
Inefficient iminium ion formation Add a mild acid catalyst (e.g., acetic acid).Acid catalysis can facilitate the dehydration step to form the iminium ion intermediate.
Use a dehydrating agent (e.g., molecular sieves).Removing water from the reaction mixture can shift the equilibrium towards iminium ion formation.
Choice of reducing agent Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB).STAB is effective at reducing iminium ions in the presence of aldehydes and ketones and is generally preferred over harsher reagents like sodium borohydride for this transformation.[4]
Steric hindrance If reacting with a bulky ketone, consider longer reaction times or a less sterically hindered reducing agent if possible.The steric bulk around the carbonyl and the secondary amine can slow down the reaction.
Reaction pH is too low Maintain a mildly acidic pH (around 5-6).While acid catalysis is beneficial, a pH that is too low will protonate the amine, rendering it non-nucleophilic and preventing the initial addition to the carbonyl.
Problem 3: Unwanted Cleavage of the Benzyl Ether Protecting Group
Potential Cause Troubleshooting Step Explanation
Use of harsh acidic or basic conditions Avoid strong acids and bases during reaction and workup.Benzyl ethers can be cleaved by strong acids.
Exposure to catalytic hydrogenation conditions Avoid using H2/Pd on carbon or other hydrogenation catalysts.Catalytic hydrogenolysis is a standard method for cleaving benzyl ethers.
Use of certain oxidizing agents Avoid strong oxidizing agents, particularly DDQ, which can cleave benzyl ethers.Some oxidizing agents can lead to the cleavage of the benzyl group.

Table of Benzyl Ether Stability under Various Conditions

Condition Stability of Benzyl Ether Reference
Strong Acids (e.g., HBr, HI)Labile
Strong Bases (e.g., NaH)Stable
Catalytic Hydrogenation (e.g., H2, Pd/C)Labile
Mild Reducing Agents (e.g., NaBH(OAc)3)Stable[4]
Amide Coupling Reagents (e.g., EDC, HATU)StableN/A
Oxidizing Agents (e.g., DDQ, CAN)Potentially Labile
Problem 4: Difficulty in Product Purification
Potential Cause Troubleshooting Step Explanation
High polarity of the PEGylated product Use reverse-phase HPLC (RP-HPLC) with a C18 or C8 column.RP-HPLC is a powerful technique for purifying PEGylated molecules, separating them based on hydrophobicity.
Employ a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid.The gradient helps to elute the polar product from the nonpolar stationary phase.
Similar polarity of starting material and product Optimize the HPLC gradient to achieve better separation.A shallower gradient can improve the resolution between closely eluting peaks.
Consider alternative purification methods like size-exclusion chromatography (SEC) if there is a significant size difference between the product and impurities.SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.
Presence of unreacted PEG linker Perform an aqueous workup to remove the water-soluble PEG linker.Partitioning the reaction mixture between an organic solvent and water can help to remove the unreacted, highly polar linker.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid using HATU
  • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (or a suitable solvent) under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Reductive Amination of this compound with an Aldehyde
  • Dissolve the aldehyde (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a few drops of acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid HATU_DIPEA HATU, DIPEA in DMF Carboxylic_Acid->HATU_DIPEA Activated_Ester Activated Ester HATU_DIPEA->Activated_Ester Reaction_Mixture Reaction Mixture (12-24h, RT) Activated_Ester->Reaction_Mixture PEG_Linker This compound PEG_Linker->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Purification Purification (HPLC) Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for Amide Coupling.

Reductive_Amination_Troubleshooting Start Low or No Product in Reductive Amination Check_Imine Check for Imine/ Iminium Formation Start->Check_Imine Check_Reduction Check Reduction Step Check_Imine->Check_Reduction Imine formed Add_Acid Add mild acid (e.g., AcOH) Add dehydrating agent Check_Imine->Add_Acid No Imine Check_SM Check Starting Materials Check_Reduction->Check_SM Product Formed Check_Reducing_Agent Verify activity of STAB Ensure anhydrous conditions Check_Reduction->Check_Reducing_Agent No Reduction Purity Purify starting materials Check_SM->Purity Impure SM Success Reaction Successful Check_SM->Success Pure SM Add_Acid->Start Check_Reducing_Agent->Start Purity->Start

Caption: Troubleshooting Reductive Amination.

References

Technical Support Center: Addressing Solubility Challenges with Methylamino-PEG7-benzyl PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Methylamino-PEG7-benzyl PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do this compound PROTACs often exhibit poor solubility?

Proteolysis-targeting chimeras (PROTACs) are inherently large molecules, often with high molecular weights and significant lipophilicity, placing them "beyond the Rule of 5" (bRo5).[][2] This combination of properties frequently leads to poor aqueous solubility. While the inclusion of a polyethylene glycol (PEG) linker, such as the PEG7 chain in your molecule, is intended to increase hydrophilicity and improve solubility, other structural components like the benzyl group and the specific warhead and E3 ligase ligand can still dominate the overall physicochemical profile, leading to solubility challenges.[3][4][5]

Q2: What is the role of the this compound linker in the solubility of my PROTAC?

The linker in a PROTAC, in this case, this compound, plays a crucial role in determining its physical properties.[6]

  • PEG Component: The seven ethylene glycol units (PEG7) are hydrophilic and are incorporated to enhance water solubility.[3][4][5] The flexibility of the PEG chain can also influence the molecule's ability to adopt a soluble conformation.

  • Benzyl Group: The benzyl group is a rigid, aromatic, and lipophilic component. Its presence can contribute to the overall hydrophobicity of the PROTAC, potentially counteracting some of the solubilizing effects of the PEG chain.

  • Methylamino Group: The methylamino group can be protonated depending on the pH, which could influence solubility.

The balance between the hydrophilic PEG chain and the lipophilic benzyl group, along with the properties of the warhead and E3 ligase ligand, will ultimately dictate the PROTAC's solubility.

Q3: What are the initial steps I should take if I observe precipitation of my this compound PROTAC in an aqueous buffer?

If you observe precipitation, consider the following initial troubleshooting steps:

  • Solvent Pre-dissolution: Ensure the PROTAC is fully dissolved in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to your aqueous buffer.

  • Concentration Check: You may be exceeding the thermodynamic solubility limit. Try working with a lower concentration of the PROTAC.

  • pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer may improve solubility.

  • Temperature Control: Solubility can be temperature-dependent. Ensure your experimental temperature is appropriate and consistent.

Q4: How can I improve the solubility of my this compound PROTAC for in vitro assays?

For in vitro experiments, several strategies can be employed:

  • Co-solvents: The use of water-miscible organic solvents like DMSO or ethanol in your final assay buffer (typically at low percentages, e.g., <1%) can help maintain solubility.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to increase the apparent solubility of hydrophobic compounds.[]

  • Biorelevant Media: For studies simulating physiological conditions, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). PROTACs have shown improved solubility in these media.[2][7]

Troubleshooting Guide: Solubility Enhancement Strategies

This guide provides a structured approach to addressing solubility issues with this compound PROTACs, from simple formulation adjustments to more advanced chemical modifications.

Problem: My this compound PROTAC is poorly soluble in my desired aqueous buffer.

Below is a workflow to systematically address this issue.

G start Poor PROTAC Solubility Observed formulation Formulation Optimization start->formulation cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) formulation->cosolvent Simple surfactant Addition of Surfactants (e.g., Tween® 80) formulation->surfactant Simple biorelevant Use of Biorelevant Media (FaSSIF/FeSSIF) formulation->biorelevant For physiological relevance asd Amorphous Solid Dispersions (ASDs) formulation->asd Advanced lipid Lipid-Based Formulations (SEDDS/SNEDDS) formulation->lipid Advanced modification Chemical Modification (If formulation fails) formulation->modification If solubility remains poor end Solubility Improved cosolvent->end surfactant->end biorelevant->end asd->end lipid->end linker Optimize Linker (e.g., vary PEG length, remove benzyl) modification->linker ligand Modify Warhead or E3 Ligase Ligand modification->ligand hbond Introduce Intramolecular Hydrogen Bonds modification->hbond linker->end ligand->end hbond->end

Caption: Troubleshooting workflow for addressing poor PROTAC solubility.

Data Presentation: Solubility in Different Solvent Systems

The following table summarizes hypothetical solubility data for a model this compound PROTAC in various solvent systems to illustrate the impact of formulation on solubility.

Solvent System PROTAC Concentration (µg/mL) Observations
Phosphate Buffered Saline (PBS), pH 7.4< 1Significant precipitation
PBS with 0.5% DMSO15Mostly dissolved, slight haze
PBS with 1% DMSO35Clear solution
PBS with 0.1% Tween® 8050Clear solution
Fasted State Simulated Intestinal Fluid (FaSSIF)75Clear solution
Amorphous Solid Dispersion (10% in HPMCAS)> 200 (in PBS)Significantly enhanced apparent solubility

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Measurement

This protocol determines the equilibrium solubility of a PROTAC in a given solvent.

Materials:

  • This compound PROTAC

  • Selected solvent/buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or LC-MS system

Methodology:

  • Add an excess amount of the PROTAC to a glass vial (enough so that undissolved solid remains).

  • Add a known volume of the desired solvent/buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved PROTAC using a validated HPLC or LC-MS method with a standard curve.[]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol can enhance the apparent solubility of a PROTAC by converting it from a crystalline to a higher-energy amorphous state.[8]

Materials:

  • This compound PROTAC

  • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, Polyvinylpyrrolidone/vinyl acetate copolymer - PVPVA)

  • Volatile organic solvent (e.g., acetone, methanol)

  • Rotary evaporator or vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 10% or 20% drug loading).

  • Dissolve both the PROTAC and the chosen polymer in a suitable volatile organic solvent. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion, which can be used for dissolution testing.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

References

Technical Support Center: PROTAC Synthesis with Methylamino-PEG7-benzyl Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC synthesis utilizing the Methylamino-PEG7-benzyl linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its key features?

The this compound linker is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of three main components:

  • Methylamino group: A secondary amine that serves as a nucleophile for coupling with a carboxylic acid, typically on a warhead or E3 ligase ligand.

  • PEG7: A polyethylene glycol chain with seven ethylene glycol units. This flexible, hydrophilic spacer enhances the solubility of the resulting PROTAC and provides an optimal length for inducing the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2][3]

  • Benzyl group: A benzyl ether that can function as a protecting group for a hydroxyl functionality on the linker or as a stable aromatic component.

Q2: What are the main challenges when using a linker with a secondary amine like the methylamino group?

Secondary amines, such as the methylamino group, are generally less reactive and more sterically hindered than primary amines. This can lead to challenges during amide bond formation, including:

  • Slower reaction rates: The coupling reaction may require longer times or more forcing conditions compared to reactions with primary amines.

  • Lower yields: Incomplete reactions are more common, resulting in lower yields of the desired PROTAC.

  • Requirement for specialized coupling reagents: Standard coupling reagents may not be efficient, necessitating the use of more potent activators.

Q3: How does the PEG7 chain affect the synthesis and purification of the PROTAC?

The polyethylene glycol (PEG) chain significantly influences the physicochemical properties of the PROTAC:

  • Increased Solubility: The hydrophilic nature of the PEG chain generally improves the solubility of the PROTAC in aqueous and polar organic solvents, which can be beneficial for both the reaction and purification steps.[1][2][3]

  • Purification Challenges: The polydispersity and flexible nature of PEG chains can lead to peak broadening in chromatography, making the purification of PEGylated compounds challenging. It can be difficult to separate the desired product from starting materials and byproducts with similar retention times.

  • NMR and Mass Spectrometry Analysis: The repeating ethylene glycol units in the PEG chain can result in complex NMR spectra. In mass spectrometry, PEGylated compounds can produce a distribution of ions, which may require specialized interpretation.

Q4: When should I consider using a protecting group for the methylamino group?

A protecting group for the methylamino group is generally not necessary if the coupling strategy involves a single amide bond formation with a pre-synthesized warhead-linker or E3 ligase-linker fragment. However, a protecting group may be required in a multi-step synthesis where the methylamino group could potentially react with other electrophilic reagents present in the reaction mixture. Common protecting groups for secondary amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic conditions or by hydrogenolysis, respectively.

Troubleshooting Guide

Problem 1: Low or No Yield in Amide Coupling Reaction

Possible Causes:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to activate the carboxylic acid for reaction with the sterically hindered secondary amine.

  • Low reactivity of the methylamino group: The secondary amine is less nucleophilic than a primary amine, leading to a sluggish reaction.

  • Presence of moisture: Water can hydrolyze the activated ester intermediate, preventing the amide bond formation.

  • Inappropriate solvent: The solvent may not be suitable for the coupling reaction, leading to poor solubility of reactants or intermediates.

  • Base-related issues: The base used may not be strong enough to deprotonate the amine, or it could be causing side reactions.

Solutions:

  • Optimize the coupling reagent: Switch to a more powerful coupling reagent known to be effective for hindered amines, such as HATU, HBTU, or COMU.[4]

  • Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.

  • Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choose an appropriate solvent: Aprotic polar solvents like DMF or DMSO are generally good choices for amide coupling reactions.

  • Select a suitable base: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction without competing with the methylamino group.

Problem 2: Multiple Spots on TLC or Peaks in LC-MS Indicating a Mixture of Products

Possible Causes:

  • Side reactions: The coupling reagent or reaction conditions may be promoting side reactions. For example, over-activation of the carboxylic acid can lead to the formation of byproducts.

  • Incomplete reaction: The presence of unreacted starting materials will result in a complex product mixture.

  • Degradation of starting materials or product: The warhead, E3 ligase ligand, or the PROTAC itself may be unstable under the reaction conditions.

  • Epimerization: If the carboxylic acid is attached to a chiral center, the reaction conditions could be causing racemization.

Solutions:

  • Optimize reaction conditions: Reduce the amount of coupling reagent to the stoichiometric equivalent or slightly more. Run the reaction at a lower temperature to minimize side reactions.

  • Monitor the reaction closely: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the starting materials have been consumed.

  • Purify starting materials: Ensure that the warhead, E3 ligase ligand, and linker are of high purity before starting the coupling reaction.

  • Use racemization-suppressing additives: If epimerization is a concern, additives like HOBt or Oxyma can be used with carbodiimide-based coupling reagents.

Problem 3: Difficulty in Purifying the Final PROTAC

Possible Causes:

  • Broad peaks in HPLC: The PEG7 chain can cause significant peak broadening, making it difficult to achieve baseline separation.

  • Co-elution of impurities: Byproducts or unreacted starting materials may have similar retention times to the desired PROTAC.

  • Solubility issues: The PROTAC may have poor solubility in the purification solvents.

Solutions:

  • Optimize HPLC conditions:

    • Column choice: Use a C18 column with a suitable particle size and pore size for large molecules.

    • Gradient: Employ a shallow gradient of the organic mobile phase (e.g., acetonitrile or methanol) to improve separation.

    • Additives: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.

  • Alternative purification methods:

    • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective for removing smaller impurities from the larger PROTAC molecule.

    • Ion-Exchange Chromatography (IEX): If the PROTAC has a net charge, IEX can be a powerful purification method.

  • Improve solubility:

    • Solvent screening: Test the solubility of the crude product in various solvents to find a suitable injection solvent for HPLC.

    • Formulation: For final product handling, consider formulating the PROTAC in a solvent system that ensures its stability and solubility (e.g., DMSO).[5]

Problem 4: Issues with Benzyl Group Deprotection

Possible Causes:

  • Incomplete reaction: The deprotection reaction may not have gone to completion.

  • Catalyst poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds or other impurities.

  • Side reactions: Other functional groups in the molecule may be sensitive to the deprotection conditions.

Solutions:

  • Optimize hydrogenolysis conditions:

    • Catalyst: Ensure the use of a fresh, active palladium on carbon (Pd/C) catalyst.

    • Hydrogen pressure: Increase the hydrogen pressure if the reaction is sluggish.

    • Solvent: Use a solvent that is compatible with hydrogenation, such as methanol, ethanol, or ethyl acetate.

  • Alternative deprotection methods: If hydrogenolysis is not effective or compatible with other functional groups, consider other methods for benzyl ether cleavage, such as treatment with strong acids (e.g., BBr3 or BCl3), but be mindful of the stability of the rest of the molecule.[6][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of PROTACs involving amide coupling with PEG linkers. These values are illustrative and may require optimization for specific substrates.

ParameterTypical Value/RangeNotes
Amide Coupling
Reactant StoichiometryCarboxylic Acid:Amine:Coupling Reagent:Base (1 : 1.1 : 1.2 : 2)A slight excess of the amine and coupling reagent is often used.
Reaction Time12 - 48 hoursReactions with secondary amines may require longer times.
Reaction TemperatureRoom Temperature to 50 °CGentle heating can improve yields for sterically hindered couplings.
Typical Yield30 - 70%Yields can vary significantly based on the complexity of the reactants.
Purification (Reverse-Phase HPLC)
ColumnC18, 5 µm particle size, 100 Å pore sizeA standard choice for small to medium-sized molecules.
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30-60 minutesA shallow gradient is recommended for better resolution of PEGylated compounds.
Expected Recovery50 - 80%Recovery can be affected by the solubility and stability of the PROTAC.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction: Add a solution of the this compound linker (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Benzyl Ether Deprotection by Hydrogenolysis
  • Preparation: Dissolve the benzyl-protected PROTAC in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Reaction: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.[8][9]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_deprotection Deprotection cluster_final_assembly Final Assembly Warhead-COOH Warhead with Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Warhead-COOH->Coupling Linker-NHMe This compound Linker Linker-NHMe->Coupling Protected_PROTAC Protected PROTAC Coupling->Protected_PROTAC Deprotection Benzyl Group Removal (H2, Pd/C) Protected_PROTAC->Deprotection Final_PROTAC_Fragment Final PROTAC Fragment Deprotection->Final_PROTAC_Fragment Final_Coupling Second Coupling or Final Synthetic Step Final_PROTAC_Fragment->Final_Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Final_Coupling Final_PROTAC Final PROTAC Final_Coupling->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.

Troubleshooting_Decision_Tree Start Low Yield in Amide Coupling Check_Activation Is the coupling reagent strong enough for a secondary amine? Start->Check_Activation Use_HATU Switch to HATU, HBTU, or COMU Check_Activation->Use_HATU No Check_Conditions Are the reaction conditions anhydrous? Check_Activation->Check_Conditions Yes Dry_Solvents Use anhydrous solvents and inert atmosphere Check_Conditions->Dry_Solvents No Check_Time_Temp Is the reaction time/ temperature sufficient? Check_Conditions->Check_Time_Temp Yes Increase_Time_Temp Increase reaction time and/or temperature Check_Time_Temp->Increase_Time_Temp No Check_Base Is the base appropriate? Check_Time_Temp->Check_Base Yes Use_DIPEA Use a non-nucleophilic base like DIPEA Check_Base->Use_DIPEA No

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

References

"common challenges in using Methylamino-PEG7-benzyl and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methylamino-PEG7-benzyl in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a methylamino group on one end, a seven-unit polyethylene glycol (PEG) chain in the middle, and a benzyl-protected hydroxyl group on the other end. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] In a PROTAC, this linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[4] The PEG component enhances the solubility and cell permeability of the resulting PROTAC molecule.[5][6][7]

Q2: How should this compound be stored and handled?

For long-term stability, this compound should be stored at -20°C in a desiccated environment.[8] For frequent use, it can be stored at 4°C for short periods. It is recommended to prepare stock solutions in anhydrous solvents such as DMF or DMSO and store them at -80°C.[9] Before use, allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[9]

Q3: In which solvents is this compound soluble?

SolventExpected Solubility
Dimethylformamide (DMF)Good
Dimethyl sulfoxide (DMSO)Good
Tetrahydrofuran (THF)Good
Dichloromethane (DCM)Moderate
WaterLimited (due to the benzyl group)

This table provides expected solubility based on the general properties of similar PEG linkers. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Troubleshooting Guides

Reaction Challenges

Problem 1: Incomplete or slow amide coupling reaction.

  • Possible Cause 1: Inactive coupling reagents. Coupling reagents like HATU, HBTU, or EDC can degrade over time, especially if not stored properly.

    • Solution: Use fresh or properly stored coupling reagents. It is recommended to store them in a desiccator at the recommended temperature.

  • Possible Cause 2: Presence of moisture. Water can hydrolyze activated esters and coupling reagents, leading to low yields.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen). Ensure all glassware is thoroughly dried.

  • Possible Cause 3: Inappropriate base. The choice and amount of base (e.g., DIPEA, triethylamine) are crucial for efficient amide bond formation.

    • Solution: Use a non-nucleophilic base like DIPEA at 2-3 equivalents relative to the carboxylic acid. Ensure the base is fresh and anhydrous.

  • Possible Cause 4: Steric hindrance. If the carboxylic acid or the amine is sterically hindered, the reaction may be slow.

    • Solution: Increase the reaction temperature or use a more powerful coupling reagent like HATU. Extended reaction times may also be necessary.[11]

Problem 2: Formation of side products.

  • Possible Cause 1: Epimerization of chiral centers. If the carboxylic acid contains a chiral center, epimerization can occur, especially with certain coupling reagents and bases.

    • Solution: Use coupling reagents known to minimize epimerization, such as those based on HOBt or HOAt.[11] Perform the reaction at a lower temperature.

  • Possible Cause 2: Reaction with other functional groups. If the reaction partners contain other nucleophilic groups, they may compete in the coupling reaction.

    • Solution: Protect sensitive functional groups before the coupling reaction. The benzyl group on this compound is a protecting group for the hydroxyl functionality.

Purification Challenges

Problem 3: Difficulty in purifying the final conjugate by chromatography.

  • Possible Cause 1: Poor separation of product from starting materials or byproducts. The PEG chain can lead to broad peaks and poor resolution in normal-phase chromatography.

    • Solution: Reversed-phase HPLC (RP-HPLC) is the preferred method for purifying PROTACs and other PEGylated molecules.[12][13] Use a C18 or C4 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like TFA (0.1%).[14][15]

  • Possible Cause 2: Product is not easily visible on TLC. The PEG chain can make the compound very polar, leading to streaking or staying at the baseline on silica gel TLC plates.

    • Solution: Use a more polar eluent system. Staining with permanganate or iodine can help visualize the spot. LC-MS is the most reliable method for monitoring the reaction progress.[16]

Solubility and Stability Issues

Problem 4: The final PROTAC conjugate has poor aqueous solubility.

  • Possible Cause: While the PEG linker enhances solubility, the overall hydrophobicity of the PROTAC molecule, due to the warhead and anchor ligands, can still lead to poor aqueous solubility.

    • Solution: The PEG7 chain in this compound is designed to improve solubility.[5][6] If solubility is still an issue, consider using a longer PEG chain in future designs. For immediate use, formulating the compound with co-solvents like DMSO or using cyclodextrins may help.

Problem 5: Degradation of the benzyl protecting group.

  • Possible Cause: The benzyl group is generally stable but can be cleaved under certain conditions, such as strong acidic or reductive environments.

    • Solution: Avoid harsh acidic conditions during workup and purification. If deprotection of the benzyl group is desired, it can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C).

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid to the methylamino group of this compound.

  • Preparation:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a flame-dried round-bottom flask under an inert atmosphere.

    • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Reaction:

    • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of this compound to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.[16]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reversed-phase HPLC using a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.[13][15]

    • Combine the fractions containing the pure product and lyophilize to obtain the final compound.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Bridging Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation Marking for Degradation

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Experimental Workflow for PROTAC Synthesis and Characterization

PROTAC_Workflow Start Starting Materials: - Carboxylic Acid Ligand - this compound Amide_Coupling Amide Coupling Reaction Start->Amide_Coupling Workup Aqueous Workup Amide_Coupling->Workup Purification RP-HPLC Purification Workup->Purification Characterization Characterization: - LC-MS - NMR Purification->Characterization Final_Product Pure PROTAC Conjugate Characterization->Final_Product

Caption: A typical experimental workflow for PROTAC synthesis.

References

Technical Support Center: Enhancing Cell Permeability of Methylamino-PEG7-benzyl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of Methylamino-PEG7-benzyl conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the cell permeability of this compound conjugates?

A1: The cell permeability of these conjugates is a multifactorial issue influenced by several key physicochemical properties. These include:

  • Lipophilicity: While a certain degree of lipophilicity is necessary to cross the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins.

  • Molecular Weight (MW): Generally, lower molecular weight is associated with better permeability. However, for complex molecules, MW alone is not a definitive predictor.[1]

  • Hydrogen Bonding: A high number of hydrogen bond donors (HBDs) can negatively impact permeability by increasing the energy required for desolvation before entering the cell membrane.[1] Shielding HBDs within the molecule's conformation can improve permeability.[1]

  • Polar Surface Area (PSA): A lower PSA is generally preferred for better passive diffusion across cell membranes.

  • PEG Linker Length: The length of the PEG linker can significantly impact permeability. Shorter PEG linkers often result in higher permeability.[1]

  • Efflux Transporters: The conjugate may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the molecule out of the cell, reducing intracellular concentration.[2]

Q2: How does the this compound moiety specifically impact cell permeability?

A2: The this compound portion of the conjugate contributes to its overall physicochemical properties. The PEG7 chain increases hydrophilicity and molecular weight. While PEGylation can improve solubility and pharmacokinetic properties, it can also hinder cell permeability.[3][4] The benzyl group adds a degree of lipophilicity. The methylamino group can act as a hydrogen bond donor, potentially impacting permeability. The interplay of these features determines the overall permeability profile.

Q3: What are the common mechanisms by which these conjugates can enter a cell?

A3: Conjugates can cross the cell membrane through several mechanisms:

  • Passive Diffusion: Small, moderately lipophilic molecules can directly pass through the lipid bilayer.

  • Facilitated Diffusion: Transport is mediated by membrane proteins without the need for energy.

  • Active Transport: Requires energy (e.g., ATP) to move the conjugate against its concentration gradient, often involving specific transporter proteins.[5]

  • Endocytosis: The cell membrane engulfs the conjugate to form a vesicle. This can include macropinocytosis and receptor-mediated endocytosis.[6]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low intracellular concentration of the conjugate Poor cell permeability.- Modify the structure to optimize lipophilicity (e.g., alter the benzyl group substitutions).- Reduce the number of hydrogen bond donors.[1]- Synthesize analogs with shorter PEG linkers.[1]
Active efflux by transporter proteins (e.g., P-gp).- Co-administer with a known efflux pump inhibitor (e.g., verapamil) in your in vitro assay to see if intracellular concentration increases.- Modify the conjugate structure to reduce its affinity for efflux transporters.
Low aqueous solubility.- Prepare formulations with solubility-enhancing excipients (e.g., cyclodextrins, DMSO). Note: Be mindful of solvent effects on cell viability and membrane integrity.[7]
Degradation of the conjugate in the cell culture medium.- Assess the stability of the conjugate in the experimental medium over the time course of the experiment using LC-MS.
High variability in permeability assay results Inconsistent cell monolayer integrity in Caco-2 or MDCK assays.- Regularly check the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity before and after the experiment.[8]- Use a fluorescent marker like Lucifer Yellow to assess paracellular flux.[9]
Inconsistent seeding density of cells.- Standardize cell seeding protocols and ensure a consistent cell passage number is used for experiments.
Issues with the analytical method (e.g., LC-MS/MS).- Validate the analytical method for linearity, accuracy, and precision in the relevant biological matrix.
Discrepancy between PAMPA and cell-based assay results PAMPA only measures passive diffusion, while cell-based assays account for active transport and efflux.[10]- This discrepancy suggests the involvement of transporters. Use cell-based assays (e.g., Caco-2) to investigate active transport and efflux mechanisms.[11][12]
The artificial membrane in PAMPA does not fully mimic the complexity of a biological membrane.- Prioritize results from cell-based assays for more biologically relevant permeability assessment.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive membrane permeability.[10]

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO) and then dilute it in a buffer (e.g., PBS at pH 7.4) to the final desired concentration.

  • Assay Procedure:

    • Add the compound solution to the donor wells of the filter plate.

    • Add fresh buffer to the acceptor wells of a 96-well acceptor plate.

    • Place the filter plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA] = Concentration in the acceptor well

    • [Cequilibrium] = Equilibrium concentration

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12] It can assess both passive and active transport.[11][13]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates good monolayer integrity.[8]

  • Compound Preparation: Prepare the test conjugate in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the conjugate in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Data Presentation

Table 1: Permeability of this compound Conjugate Analogs in PAMPA

Conjugate IDModificationLogPHBD CountMW ( g/mol )Papp (10⁻⁶ cm/s)
M-PEG7-Bz-01Parent Molecule3.22550.71.5
M-PEG7-Bz-02Shorter Linker (PEG3)2.82374.55.2
M-PEG7-Bz-03Increased Lipophilicity (4-Cl-Benzyl)3.92585.12.1
M-PEG7-Bz-04Reduced HBD (N-methylation)3.41564.73.8

Table 2: Permeability and Efflux of M-PEG7-Bz-01 in Caco-2 Cells

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A to B)0.84.5
Basolateral to Apical (B to A)3.6

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_assays Permeability Assessment cluster_analysis Data Analysis & Interpretation s1 Synthesize this compound Conjugate Analogs s2 Purify by HPLC s1->s2 s3 Characterize (LC-MS, NMR) s2->s3 a1 PAMPA s3->a1 High-throughput screening for passive permeability a2 Caco-2 Assay s3->a2 Detailed analysis of passive and active transport d1 Calculate Papp & Efflux Ratio a1->d1 a3 MDCK Assay a2->d1 d2 Structure-Permeability Relationship (SPR) Analysis d1->d2 d1->d2 d3 Identify Lead Candidates d2->d3

Caption: Experimental workflow for assessing the cell permeability of novel conjugates.

signaling_pathway cluster_membrane Cell Membrane passive Passive Diffusion conjugate_int Intracellular Conjugate passive->conjugate_int active Active Transport (Influx/Efflux) active->conjugate_int Influx endo Endocytosis endo->conjugate_int conjugate_ext Extracellular Conjugate conjugate_ext->passive conjugate_ext->active conjugate_ext->endo conjugate_int->active Efflux target Intracellular Target conjugate_int->target Binding & Efficacy

Caption: Potential mechanisms of cellular uptake and efflux for drug conjugates.

troubleshooting_logic start Low Intracellular Concentration Observed q1 Is Papp from PAMPA low? start->q1 a1 Indicates poor passive permeability. Modify structure (LogP, HBD, MW). q1->a1 Yes q2 Is Caco-2 Efflux Ratio > 2? q1->q2 No end Re-evaluate optimized conjugate a1->end a2 Suggests active efflux. Test with efflux inhibitors. q2->a2 Yes q3 Is the compound stable in media? q2->q3 No a2->end a3 Degradation is occurring. Modify structure for stability. q3->a3 No q3->end Yes a3->end

Caption: A logical troubleshooting guide for low intracellular conjugate concentration.

References

Technical Support Center: Strategies to Reduce Off-Target Effects with Methylamino-PEG7-benzyl Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PROTACs incorporating a Methylamino-PEG7-benzyl linker. The focus is on identifying and mitigating off-target effects to enhance the selectivity and therapeutic potential of your targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: We observe degradation of proteins other than our primary target. What are the likely causes when using a PROTAC with a this compound linker?

A1: Off-target degradation is a known challenge in PROTAC development and can stem from several factors. With a flexible linker like this compound, potential causes include:

  • Non-specific binding: The warhead or the E3 ligase ligand of your PROTAC may have intrinsic affinity for other proteins.

  • Linker-mediated interactions: The PEG linker itself, while enhancing solubility, can contribute to non-specific interactions, leading to the recruitment of unintended proteins to the E3 ligase.

  • Formation of unstable ternary complexes: The flexibility of the PEG linker might allow for the formation of transient, non-productive ternary complexes with off-target proteins, leading to their ubiquitination and degradation.[1]

  • E3 ligase neosubstrate degradation: Some E3 ligase ligands, like derivatives of thalidomide used for Cereblon (CRBN), can independently induce the degradation of certain proteins (e.g., zinc-finger proteins) in a PROTAC-independent manner.[2][3]

Q2: How can we experimentally confirm that the observed off-target effects are truly due to our PROTAC?

A2: Several experimental approaches can be used to validate that your PROTAC is responsible for the off-target degradation:

  • Proteomics-based profiling: Techniques like Tandem Mass Tag (TMT) labeling coupled with mass spectrometry can provide a global, unbiased view of protein abundance changes in response to your PROTAC treatment.[4][5] This allows for the identification of all proteins that are significantly downregulated.

  • Inactive control compound: Synthesize a control compound where a key binding moiety (either the warhead or the E3 ligase ligand) is chemically modified to abolish binding. This inactive PROTAC should not induce the degradation of the target or the off-target proteins.

  • Competitive displacement assays: Pre-treatment of cells with a high concentration of the free warhead or E3 ligase ligand should prevent the PROTAC from binding to its intended partners and thus block both on-target and off-target degradation.

  • NanoBRET™ assays: These live-cell proximity-based assays can be used to determine if your PROTAC induces the formation of a ternary complex between the E3 ligase and the suspected off-target protein.[2][6][7]

Q3: What initial steps can we take to reduce off-target effects without completely redesigning the PROTAC?

A3: Before embarking on a complete resynthesis campaign, consider these optimization strategies:

  • Concentration optimization: Determine the minimal effective concentration of your PROTAC that maintains maximal on-target degradation with minimal off-target effects. A dose-response study for both on- and off-target proteins is crucial.

  • Treatment time optimization: Shorter treatment times may be sufficient for on-target degradation while minimizing the impact on off-target proteins, especially if the off-target effects are due to slower or less efficient ternary complex formation.[8]

  • Choice of E3 Ligase: If not already constrained, consider if the recruited E3 ligase is ubiquitously expressed. Utilizing an E3 ligase with a more restricted tissue or cell-type expression pattern can enhance selectivity.[9][10]

Troubleshooting Guide

Issue: Significant Off-Target Protein Degradation Identified by Proteomics

Possible Cause 1: Suboptimal Linker Length and Composition

The length and flexibility of the PEG linker are critical determinants of PROTAC selectivity.[1] While the this compound linker provides good solubility, its flexibility might not be optimal for forming a stable and selective ternary complex with your specific target and E3 ligase.

Suggested Solution: Linker Modification

  • Vary Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG9) to identify the optimal length that maximizes on-target degradation while minimizing off-target effects. It has been shown that for some targets, a minimum linker length is required for any degradation to occur, and there is often an optimal length for maximal efficacy.[11][12]

  • Introduce Rigidity: Replace a portion of the flexible PEG chain with more rigid elements, such as an alkyl chain, a triazole, or a piperazine/piperidine ring.[] The benzyl group in your current linker already provides some rigidity. Enhancing this can pre-organize the PROTAC into a conformation that is more favorable for the desired ternary complex and less so for off-target complexes.

Quantitative Data Summary: Impact of Linker Length on PROTAC Activity

PROTAC (Target-Linker-E3 Ligand)Linker CompositionDC50 (nM)Dmax (%)Off-Target ProfileReference
BTK-Degrader-13-atom alkyl/ether>1000<10-[1][14]
BTK-Degrader-24 PEG units40~90Low[1][14]
BTK-Degrader-319-atom alkyl/ether1>95Moderate[1][14]
ER-Degrader-19-atom chain>200 (IC50)--[1][11]
ER-Degrader-216-atom chain26 (IC50)>80Low[1][11]
ER-Degrader-321-atom chain>200 (IC50)<20High[1][11]

Note: This table presents representative data from published studies to illustrate the concept and does not represent data for a specific this compound containing PROTAC.

Possible Cause 2: Non-Selective Warhead or E3 Ligase Ligand

The binding moieties of your PROTAC may have inherent affinities for other proteins.

Suggested Solution: Modify Binding Ligands

  • Warhead Modification: If your warhead is known to bind to other proteins, consider synthesizing analogs with modifications that enhance selectivity for your primary target.

  • E3 Ligase Ligand Modification: If you are using a pomalidomide-based CRBN ligand, off-target degradation of zinc-finger proteins is a possibility.[3] Studies have shown that substitutions at specific positions on the pomalidomide scaffold can reduce these off-target effects.[2]

Experimental Protocols

Protocol 1: Global Proteomics Analysis of Off-Target Effects using TMT

This protocol outlines a workflow to identify and quantify off-target protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with your PROTAC (using a concentration range determined from initial dose-response curves), a negative control PROTAC, and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the TMT-labeled samples and fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay for Off-Target Validation

This protocol allows for the validation of PROTAC-induced ternary complex formation with a potential off-target protein in live cells.

  • Vector Construction: Create expression vectors for the potential off-target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (the energy acceptor).

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with the donor and acceptor plasmids.

  • HaloTag® Labeling: Add a cell-permeable fluorescent ligand that binds to the HaloTag®, which will serve as the BRET acceptor.

  • PROTAC Treatment: Add your PROTAC at various concentrations to the cells.

  • BRET Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals using a luminometer equipped with appropriate filters. The BRET ratio is calculated from these readings. An increase in the BRET signal upon PROTAC addition indicates the formation of a ternary complex.

Visualizations

experimental_workflow Troubleshooting Workflow for Off-Target Effects cluster_0 Initial Observation cluster_1 Validation cluster_2 Mitigation Strategies cluster_3 Outcome observe Off-Target Protein Degradation Observed proteomics Global Proteomics (TMT) observe->proteomics Confirm & Identify neg_ctrl Inactive Control PROTAC observe->neg_ctrl Confirm Causality nanobret NanoBRET™ Assay proteomics->nanobret Validate Off-Target Complex linker_mod Linker Optimization (Length, Rigidity) nanobret->linker_mod ligand_mod Warhead/E3 Ligand Modification nanobret->ligand_mod dose_opt Dose/Time Optimization nanobret->dose_opt outcome Selective On-Target Degradation linker_mod->outcome ligand_mod->outcome dose_opt->outcome signaling_pathway PROTAC Mechanism of Action and Off-Target Effect cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC PROTAC (this compound linker) Ternary_On POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_On Ternary_Off OffTarget-PROTAC-E3 Ternary Complex PROTAC->Ternary_Off POI Protein of Interest (POI) POI->Ternary_On E3 E3 Ligase E3->Ternary_On E3->Ternary_Off Ub_On Ubiquitination Ternary_On->Ub_On Deg_On Proteasomal Degradation of POI Ub_On->Deg_On Off_Target Off-Target Protein Off_Target->Ternary_Off Ub_Off Ubiquitination Ternary_Off->Ub_Off Deg_Off Proteasomal Degradation of Off-Target Ub_Off->Deg_Off

References

"linker length optimization of Methylamino-PEG7-benzyl for improved efficacy"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers utilizing Methylamino-PEGn-benzyl linkers in the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Methylamino-PEG7-benzyl linker?

A1: The this compound linker is primarily used in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The PEG linker serves to connect the target protein binder to the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.[3]

Q2: What are the advantages of using a PEG-based linker like this compound?

A2: Polyethylene glycol (PEG) linkers offer several advantages in drug development, including:

  • Improved Solubility: PEG is hydrophilic and can increase the solubility of hydrophobic molecules, which is often a challenge with PROTACs.[4]

  • Enhanced Permeability: By modifying the physicochemical properties, PEG linkers can improve the cell permeability of the PROTAC.[4]

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

  • Reduced Immunogenicity: PEGylation can shield the molecule from the immune system.

Q3: Why is linker length optimization important?

A3: The length of the linker is a critical parameter that significantly impacts the biological activity of a PROTAC.[3]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3]

  • Too long: An excessively long linker may not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.[3]

  • Optimal length: The optimal linker length facilitates the formation of a stable ternary complex, leading to efficient protein degradation.[5][6]

Q4: What is the role of the "Methylamino" and "benzyl" groups in this linker?

A4:

  • Methylamino group: The terminal methylamino group provides a reactive handle for conjugation, typically to a carboxylic acid on the payload or targeting moiety, forming a stable amide bond.

  • Benzyl group: The benzyl group can serve as a stable aromatic spacer. In some contexts, benzyl groups can be cleaved under specific chemical conditions, though in this linker, it is generally part of the stable backbone.[7]

Troubleshooting Guides

Synthesis & Purification

Q: I am experiencing low yields during the synthesis of my Methylamino-PEGn-benzyl linker. What are some common causes and solutions?

A: Low yields in solid-phase or solution-phase synthesis of PEGylated molecules can arise from several factors:

  • Incomplete Reactions: Ensure complete coupling and deprotection steps. For solid-phase synthesis, consider double coupling for sterically hindered amino acids or after proline residues.[8] Increasing the concentration of reagents can also drive the reaction to completion.[8]

  • Poor Resin Swelling (Solid Phase): The choice of solvent is critical for resin swelling, which dictates the availability of reactive sites. Ensure your chosen solvent effectively swells the resin.[9]

  • Side Reactions: Protect sensitive functional groups on your starting materials to prevent unwanted side reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of byproducts.

  • Difficult Purification: PEGylated compounds can be challenging to purify. Reverse-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used.[] For RP-HPLC, a C4 or C18 column with an acetonitrile/water gradient containing TFA is often effective for separating PEGylated species.[11][12]

Q: My final PROTAC conjugate is showing poor solubility. What can I do?

A:

  • Increase PEG Length: Longer PEG chains generally impart greater hydrophilicity. Consider synthesizing analogs with longer PEG chains (e.g., PEG12, PEG24).

  • Modify Linker Composition: Incorporating more polar functional groups or different spacer units within the linker can improve solubility.[13]

  • Formulation: Experiment with different formulation strategies, such as using co-solvents like DMSO or PEG300, to improve the solubility of the final compound for in vitro assays.

Conjugation

Q: I am having trouble with the amide coupling of the Methylamino-PEGn-benzyl linker to my payload. What are the key parameters to optimize?

A: For amide bond formation between the methylamino group of the linker and a carboxylic acid on your payload, consider the following:

  • Coupling Reagents: Use standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14][15]

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent like DMF or DMSO. The addition of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) is often necessary.[16]

  • Stoichiometry: Use a slight excess of the coupling reagents and the molecule being activated (typically 1.1-1.5 equivalents) relative to the other component.

  • Monitoring: Track the reaction progress by LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the desired product.[16]

Biological Assays

Q: My PROTAC is not showing significant degradation of the target protein in my Western blot assay. What are the potential reasons?

A:

  • Poor Cell Permeability: The molecular weight and physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. Consider assays to evaluate cell permeability.

  • Inefficient Ternary Complex Formation: The linker length may be suboptimal. It is advisable to synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7, PEG9) to identify the optimal length for ternary complex formation.[6] Biophysical techniques like native mass spectrometry or surface plasmon resonance (SPR) can be used to study ternary complex formation in vitro.[17][18]

  • Incorrect E3 Ligase: Ensure that the chosen E3 ligase is expressed and active in the cell line being used.

  • Assay Conditions: Optimize the concentration of the PROTAC and the treatment time. A time-course and dose-response experiment is crucial. Degradation may be observed at later time points (e.g., 12, 24, 48 hours).[19]

  • Technical Issues with Western Blot: Ensure the quality of your antibody, complete transfer of the protein to the membrane, and appropriate loading controls. The In-Cell Western assay can be a higher-throughput alternative for screening.[20][21]

Experimental Protocols

Protocol 1: Synthesis of a Methylamino-PEGn-benzyl Carboxylic Acid Intermediate

This protocol describes a general method for preparing a carboxylic acid-terminated linker, which can then be coupled to a payload.

  • Materials: Boc-N-methylamino-PEGn-OH, benzyl bromide, sodium hydride (NaH), dry THF, ethyl acetate, hexane, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Step 1: Benzylation:

    • Dissolve Boc-N-methylamino-PEGn-OH in dry THF.

    • Cool the solution to 0°C and add NaH portion-wise.

    • Stir for 30 minutes, then add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Step 2: Boc Deprotection:

    • Dissolve the benzylated intermediate in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • The resulting methylamino-PEGn-benzyl product can be used directly or after neutralization.

Protocol 2: Amide Coupling of Linker to a Carboxylic Acid-Containing Payload
  • Materials: Methylamino-PEGn-benzyl linker, carboxylic acid-containing payload, HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the Methylamino-PEGn-benzyl linker (1.0 equivalent) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate and brine.

    • Dry over sodium sulfate, concentrate, and purify by preparative RP-HPLC.[]

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[22]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are illustrative tables representing typical trends observed during linker length optimization for a PROTAC targeting a hypothetical protein.

Table 1: Synthesis and Purification Outcomes for Methylamino-PEGn-benzyl-Payload Conjugates

LinkerPEG Units (n)Overall Yield (%)Purity by HPLC (%)
Linker-1345>98
Linker-2542>98
Linker-3 7 40 >99
Linker-4935>97
Linker-51233>95

Note: Yields may decrease with longer PEG chains due to increased handling difficulty and purification challenges.

Table 2: In Vitro Biological Activity of PROTACs with Varying Linker Lengths

PROTAC (using)PEG Units (n)Target Degradation (DC50, nM)Cell Viability (IC50, nM)
Linker-13550780
Linker-25120210
Linker-3 7 25 45
Linker-4980150
Linker-512300450

Note: This data is illustrative. The optimal linker length (in this case, n=7) results in the most potent degradation and the lowest cell viability. The efficacy often decreases with linkers that are too short or too long.[6]

Visualizations

PROTAC_Structure cluster_TargetBinder Target Protein Binder cluster_Linker This compound Linker cluster_E3LigaseBinder E3 Ligase Binder TB Warhead Linker_Start Amide Bond TB->Linker_Start PEG7 -(CH2CH2O)7- Linker_Start->PEG7 Benzyl Benzyl PEG7->Benzyl Methylamino N-CH3 Benzyl->Methylamino E3B E3 Ligand Methylamino->E3B

Caption: General structure of a PROTAC with a this compound linker.

Experimental_Workflow A Synthesis of Methylamino-PEGn-benzyl Linker B Conjugation to Payload (Amide Coupling) A->B Vary 'n' (PEG length) C Purification by RP-HPLC B->C D Characterization (LC-MS, NMR) C->D E PROTAC Treatment of Cell Lines D->E Screen different linkers F Cell Lysis & Protein Quantification E->F I Cell Viability Assay (e.g., MTS, CellTiter-Glo) E->I G Western Blot Analysis F->G H Quantify Target Protein Degradation G->H J Determine IC50/DC50 Values H->J I->J

Caption: Experimental workflow for synthesis and evaluation of PROTACs.

Androgen_Receptor_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_PROTAC PROTAC Action Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds AR_nuc AR Dimer AR_cyto->AR_nuc Dimerization & Translocation Proteasome Proteasome AR_cyto->Proteasome Ubiquitination & Degradation ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Promotes Cell Proliferation &\nSurvival Cell Proliferation & Survival Transcription->Cell Proliferation &\nSurvival PROTAC AR-Targeting PROTAC PROTAC->AR_cyto Binds AR E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Inhibition of Signaling Inhibition of Signaling Proteasome->Inhibition of Signaling

Caption: Simplified androgen receptor signaling pathway and PROTAC intervention.

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTAC Efficacy: Spotlight on Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a crucial role in determining the efficacy of a PROTAC. This guide provides a comparative overview of polyethylene glycol (PEG) linkers, with a special focus on the emerging role of functionalized linkers like Methylamino-PEG7-benzyl, and their impact on PROTAC performance.

The Critical Role of the Linker in PROTAC Activity

The linker in a PROTAC molecule governs several key parameters that dictate its overall success in degrading a target protein. These include:

  • Ternary Complex Formation: The length, rigidity, and chemical composition of the linker are critical for the stable formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.

  • Cellular Permeability: The physicochemical properties of the linker, such as its hydrophilicity and polarity, significantly influence the PROTAC's ability to cross the cell membrane and reach its intracellular target.

  • Pharmacokinetics: The linker can affect the metabolic stability, solubility, and overall pharmacokinetic profile of the PROTAC.

Standard PEG Linkers: The Workhorse of PROTAC Design

Standard polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their advantageous properties. Composed of repeating ethylene glycol units, they offer:

  • Hydrophilicity: PEG linkers enhance the aqueous solubility of the often-hydrophobic PROTAC molecules, which can improve their handling and bioavailability.[][2]

  • Flexibility: The flexible nature of PEG chains allows the PROTAC to adopt various conformations, facilitating the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.[3]

  • Biocompatibility: PEGs are well-known for their low toxicity and immunogenicity.

However, the high flexibility of standard PEG linkers can sometimes be a drawback, leading to a lack of conformational control. Moreover, their linear and flexible nature can make them susceptible to oxidative metabolism.[4]

This compound: A Functionalized Linker for Enhanced Performance

To address the limitations of standard PEG linkers, researchers have explored the incorporation of more rigid or functionalized moieties. The this compound linker is a prime example of this evolution in linker design. This linker combines a seven-unit PEG chain with a methylamino group and a benzyl (aromatic) ring.

The introduction of the benzyl group is a key modification that can confer several advantages:

  • Conformational Rigidity: The aromatic ring introduces a degree of rigidity into the otherwise flexible PEG chain.[5] This can help to pre-organize the PROTAC into a conformation that is more favorable for binding to the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex.

  • Hydrophobic Interactions: The benzyl group can participate in hydrophobic or π-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase.[5] In some cases, this has been shown to improve the binding affinity and overall efficacy of the PROTAC.

  • Modulated Polarity: The introduction of an aromatic ring alters the polarity of the linker compared to a standard PEG chain, which can influence cellular permeability and other pharmacokinetic properties.

The methylamino group provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand, facilitating the synthesis of the PROTAC molecule.

Comparative Efficacy: The Data-Driven View

While the conceptual advantages of functionalized linkers like this compound are clear, direct, head-to-head comparative studies with quantitative data are still emerging in the published literature. The optimization of PROTAC linkers is often target-specific and requires empirical testing of a library of different linker types and lengths.

However, several studies have demonstrated the benefits of incorporating rigid or aromatic moieties into PEG linkers. For instance, in the development of degraders for the BAF ATPase subunits SMARCA2 and SMARCA4, a para-disubstituted aryl unit was incorporated into the linker to provide conformational restriction and to target a specific pi-stacking interaction with a tyrosine residue in the VHL E3 ligase.[5] This highlights the potential for rational design of functionalized linkers to improve PROTAC performance.

Conversely, it is important to note that increasing linker rigidity is not always beneficial. In some cases, the introduction of aromatic groups has been shown to impair degradation, suggesting that the optimal linker design is highly dependent on the specific target and E3 ligase pair.[5]

Table 1: Conceptual Comparison of PEG Linker Properties in PROTACs

FeatureStandard PEG LinkerThis compound LinkerRationale for Difference
Flexibility HighModerateThe benzyl group introduces a rigid aromatic ring into the flexible PEG chain.
Hydrophilicity HighModerateThe hydrophobic benzyl group reduces the overall hydrophilicity compared to a pure PEG chain.
Potential for Specific Interactions Low (primarily hydrogen bonding)Moderate to HighThe benzyl group can participate in π-stacking and hydrophobic interactions with protein residues.
Conformational Control LowModerateThe rigid benzyl moiety can help to pre-organize the PROTAC into a more defined conformation.
Metabolic Stability Potentially susceptible to oxidationMay offer improved stability due to the aromatic ring.Aromatic rings can be more resistant to certain metabolic pathways compared to linear ethers.

Experimental Protocols for Evaluating PROTAC Efficacy

To quantitatively compare the efficacy of PROTACs with different linkers, a series of well-defined experiments are essential.

Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be determined by plotting the degradation percentage against the PROTAC concentration.

Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC is effectively bringing the target protein and the E3 ligase together.

  • Co-immunoprecipitation (Co-IP): Treat cells with the PROTACs. Lyse the cells and immunoprecipitate the E3 ligase (or the target protein). Then, perform a western blot on the immunoprecipitated sample to detect the presence of the target protein (or the E3 ligase).

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and kinetics of the PROTAC to the individual proteins and the formation of the ternary complex in vitro.

Cellular Permeability Assays

These assays assess the ability of the PROTAC to enter the cells.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay to predict passive membrane permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can provide information on both passive and active transport mechanisms.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps involved in PROTAC research is essential for clear communication and understanding.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (Densitometry, DC50, Dmax) G->H

References

A Comparative Analysis of Methylamino-PEG7-benzyl and Alkyl Chain Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rational design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. The linker bridges the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic agent or an E3 ligase binder), and its chemical nature profoundly influences the physicochemical properties of the entire molecule. This guide provides a comparative analysis of two common linker types: a polyethylene glycol (PEG)-based linker, exemplified by Methylamino-PEG7-benzyl, and traditional alkyl chain linkers.

Overview of Linker Structures

This compound is a heterobifunctional linker featuring a seven-unit PEG chain that imparts hydrophilicity. It is flanked by a methylamino group on one end and a benzyl group on the other, providing distinct points for conjugation and influencing the linker's chemical properties.

Alkyl chain linkers are composed of a series of methylene (-CH2-) units, forming a flexible and hydrophobic backbone. The length of the alkyl chain can be varied to optimize the distance between the two conjugated moieties.

Comparative Data on Physicochemical and Biological Properties

The selection of a linker has a significant impact on several key parameters of a drug conjugate. The following table summarizes the comparative properties of this compound and alkyl chain linkers based on established principles and available experimental data for these linker classes.

PropertyThis compound LinkerAlkyl Chain LinkerRationale & Key Considerations
Solubility High Low to Moderate The ether oxygens in the PEG chain form hydrogen bonds with water, significantly increasing aqueous solubility.[1][2][3] Alkyl chains are hydrophobic and can decrease the overall solubility of the conjugate.[1]
Permeability Moderate to Low Moderate to High The hydrophilic nature of PEG can reduce passive membrane permeability.[4] The lipophilicity of alkyl chains generally favors membrane passage, although this can be influenced by the overall properties of the conjugate.
Flexibility High High Both PEG and simple alkyl chains are highly flexible, which can be advantageous for allowing the conjugated moieties to adopt optimal orientations for binding.[5]
Metabolic Stability Moderate Generally High PEG linkers can be susceptible to oxidative metabolism.[1] Alkyl chains are generally more metabolically stable but can be subject to hydroxylation.
"Chameleon Effect" High Low A PROTAC with a PEG linker can adopt conformations of similar shape and polarity in both polar (aqueous) and nonpolar (lipid membrane) environments, which can aid cell permeability despite high polarity. A PROTAC with an alkyl linker may exhibit hydrophobic collapse in aqueous media, leading to different conformations in polar and nonpolar environments.[4]
Potential for PPIs Moderate Low The benzyl group can participate in π-π stacking interactions with aromatic residues on target proteins or E3 ligases, potentially stabilizing the ternary complex in PROTACs.[1] Alkyl chains primarily engage in weaker van der Waals interactions.
Immunogenicity Low (for short PEGs) Very Low While high molecular weight PEGs can be immunogenic, short PEG chains like PEG7 are generally considered to have low immunogenicity. Alkyl chains are non-immunogenic.

Impact on Drug Conjugate Performance

The choice between a PEG-based and an alkyl chain linker can lead to significant differences in the in vitro and in vivo performance of a drug conjugate.

In the Context of PROTACs

The primary function of a PROTAC is to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. The linker plays a crucial role in this process.

  • Ternary Complex Formation: The flexibility of both linker types allows for the necessary conformational adjustments to enable productive ternary complex formation. However, the optimal linker length is critical and must be empirically determined for each target-ligand-E3 ligase system.[6] A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity.

  • Cellular Efficacy: The enhanced solubility and "chameleon effect" of PEG-based linkers can lead to improved cellular permeability and, consequently, better degradation efficacy, particularly for highly polar conjugates.[2][4] Conversely, the hydrophobicity of alkyl linkers may be advantageous for certain molecules to achieve sufficient membrane permeability.

In the Context of ADCs

For ADCs, the linker must be stable in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.

  • Pharmacokinetics: The hydrophilicity of PEG linkers can improve the pharmacokinetic profile of an ADC by reducing aggregation and increasing circulation half-life.[]

  • Payload Release: While the release mechanism is primarily determined by the cleavable or non-cleavable nature of the linker's conjugation chemistry, the physicochemical properties imparted by the linker backbone can influence the accessibility of the linker to cleavage enzymes or the overall stability of the ADC.

Experimental Protocols

To empirically determine the optimal linker for a given application, a series of in vitro and in vivo experiments are necessary.

Protocol for In Vitro Metabolic Stability Assessment

Objective: To assess the stability of the linker-drug conjugate in the presence of metabolic enzymes.

Materials:

  • Test conjugate (e.g., PROTAC or ADC)

  • Human liver microsomes (or hepatocytes)[8]

  • NADPH regenerating system (for Phase I metabolism)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test conjugate in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (or hepatocytes) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test conjugate and the NADPH regenerating system.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent conjugate.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of the drug conjugate.

Materials:

  • PAMPA plate system (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test conjugate

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare a solution of the test conjugate in PBS.

  • Add the test conjugate solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, measure the concentration of the test conjugate in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

Visualizing Experimental and Logical Workflows

PROTAC Development Workflow

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Protein & E3 Ligase Selection Ligand_Design Ligand Design/Selection Target_Selection->Ligand_Design Linker_Choice Linker Selection (PEG vs. Alkyl) Ligand_Design->Linker_Choice Synthesis PROTAC Synthesis Linker_Choice->Synthesis Binding_Assay Binary & Ternary Binding Assays Synthesis->Binding_Assay Degradation_Assay Target Degradation (e.g., Western Blot) Binding_Assay->Degradation_Assay Permeability_Assay Permeability (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Metabolic_Stability Metabolic Stability (Microsomes) Permeability_Assay->Metabolic_Stability PK_Study Pharmacokinetics Metabolic_Stability->PK_Study PD_Study Pharmacodynamics (Target Degradation) PK_Study->PD_Study Efficacy_Study Efficacy in Disease Model PD_Study->Efficacy_Study Linker_Selection_Logic Start Initial Conjugate Design Solubility_Issue Poor Aqueous Solubility? Start->Solubility_Issue Permeability_Issue Low Cell Permeability? Solubility_Issue->Permeability_Issue No Use_PEG Consider PEG-based Linker (e.g., this compound) Solubility_Issue->Use_PEG Yes Use_Alkyl Consider Alkyl Chain Linker Permeability_Issue->Use_Alkyl Yes Optimize_Length Optimize Linker Length Permeability_Issue->Optimize_Length No Use_PEG->Optimize_Length Use_Alkyl->Optimize_Length

References

In Vivo Efficacy of PROTACs: A Comparative Analysis of Linker Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Proteolysis Targeting Chimeras (PROTACs) featuring PEG and benzyl-containing linkers reveals their potent in vivo anti-cancer activity. While no specific in vivo efficacy data is publicly available for PROTACs utilizing a Methylamino-PEG7-benzyl linker, analysis of PROTACs with similar structural components provides valuable insights into their potential performance.

This guide compares the in vivo efficacy of three well-characterized PROTACs: ARV-110 (Bavdegalutamide), a clinical-stage androgen receptor (AR) degrader; MZ1, a selective bromodomain and extraterminal domain (BET) protein BRD4 degrader with a polyethylene glycol (PEG) linker; and ACBI1, a potent degrader of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4, which incorporates a benzyl moiety in its linker. This comparative analysis offers a framework for understanding the therapeutic potential of PROTACs with related linker chemistries.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of ARV-110, MZ1, and ACBI1 in various cancer models. These PROTACs demonstrate significant tumor growth inhibition and target protein degradation at well-tolerated doses.

PROTACTargetLinker TypeCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Target Degradation
ARV-110 Androgen Receptor (AR)Proprietary (undisclosed)Enzalutamide-resistant VCaP Prostate CancerMouse Xenograft1 mg/kg, PO, QDSignificant>90% in vivo
MZ1 BRD4PEG-basedAcute Myeloid Leukemia (AML)Mouse Xenograft (MV4-11 cells)Not specifiedSignificantSignificant
GlioblastomaMouse XenograftNot specifiedSignificantSignificant
ACBI1 SMARCA2/4, PBRM1Benzyl-containingSMARCA4-mutant CancersNot specifiedNot specifiedPotent anti-proliferative effectsDC50: 6 nM (SMARCA2), 11 nM (SMARCA4), 32 nM (PBRM1) in MV-4-11 cells

Signaling Pathways and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. The signaling pathways of the targets for the compared PROTACs are crucial to understanding their anti-cancer effects.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein (e.g., AR, BRD4, SMARCA2/4) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: General mechanism of PROTACs.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer.[1][2] ARV-110 targets AR for degradation, thereby inhibiting downstream signaling that promotes tumor growth.[1][2]

AR_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization Degradation AR Degradation AR->Degradation PROTAC-mediated HSP HSP HSP->AR Stabilization ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression ARV_110 ARV-110 ARV_110->AR Binds

Caption: Androgen Receptor signaling pathway and the action of ARV-110.

BRD4 Signaling Pathway

BRD4 is a BET protein that acts as an epigenetic reader, regulating the transcription of key oncogenes like c-Myc.[3] MZ1-mediated degradation of BRD4 leads to the downregulation of these oncogenes, resulting in anti-proliferative effects.

BRD4_Signaling BRD4 BRD4 Enhancer Enhancer BRD4->Enhancer Promoter Promoter BRD4->Promoter Degradation BRD4 Degradation BRD4->Degradation PROTAC-mediated Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Enhancer->Promoter Interaction PolII RNA Polymerase II Promoter->PolII Recruits Transcription Oncogene Transcription (e.g., c-Myc) PolII->Transcription MZ1 MZ1 MZ1->BRD4 Binds

Caption: BRD4 signaling pathway and the action of MZ1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols based on the available information for the selected PROTACs.

General In Vivo Efficacy Study Workflow

A typical workflow for assessing the in vivo efficacy of a PROTAC in a xenograft mouse model involves several key steps, from cell implantation to data analysis.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment PROTAC Administration (e.g., PO, IP, IV) tumor_growth->treatment Tumors reach certain size monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Predefined criteria met analysis Tumor Excision & Analysis (Western Blot, IHC) endpoint->analysis data_analysis Data Analysis (TGI Calculation) analysis->data_analysis end End data_analysis->end

Caption: General workflow for in vivo efficacy studies.

Animal Models and Dosing
  • ARV-110: Studies utilized mouse xenograft models with cell lines like VCaP.[4][5] ARV-110 was administered orally (PO) at doses as low as 1 mg/kg daily (QD).[4][5]

  • MZ1: In vivo studies have been conducted in mouse xenograft models of acute myeloid leukemia (using MV4-11 cells) and glioblastoma.[6][7]

  • ACBI1: This PROTAC has been evaluated for in vivo studies and shows suitability for administration.[8][9]

Efficacy Assessment
  • Tumor Volume: Tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI): TGI is calculated to quantify the anti-tumor effect of the PROTAC compared to a vehicle control group.

  • Target Degradation: At the end of the study, tumors are often excised, and the levels of the target protein are measured by techniques such as Western blot or immunohistochemistry (IHC) to confirm in vivo target degradation.[4]

  • Body Weight and General Health: Animal body weight and overall health are monitored throughout the study to assess the toxicity of the treatment.

Conclusion

While direct in vivo efficacy data for PROTACs with a this compound linker remains elusive, the robust anti-tumor activity of PROTACs like ARV-110, MZ1, and ACBI1, which contain related structural motifs, is highly encouraging. The PEG linker in MZ1 is known to improve solubility and pharmacokinetic properties, while the benzyl group in ACBI1 can provide conformational rigidity, potentially enhancing target engagement and stability. A PROTAC incorporating a this compound linker would theoretically benefit from the favorable properties of both PEG and benzyl moieties. The methylamino group could also influence solubility and cell permeability. Future preclinical studies on PROTACs with this specific linker are warranted to determine its in vivo efficacy and therapeutic potential. The data from existing PROTACs provide a strong foundation and a promising outlook for the continued development of this innovative therapeutic modality.

References

A Comparative Guide to Validating Targeted Protein Degradation: Featuring Methylamino-PEG7-benzyl in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), researchers require robust methods to validate the efficacy and mechanism of novel degradation platforms. This guide provides a comparative overview of validating protein degradation, with a focus on Proteolysis Targeting Chimeras (PROTACs) that incorporate the popular Methylamino-PEG7-benzyl linker. We present a comparison with alternative degradation technologies and detail key experimental protocols to ensure rigorous validation.

Introduction to Targeted Protein Degradation and the Role of this compound

Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein, offering a more complete and potentially durable therapeutic effect.[3]

PROTACs are a prominent class of TPD molecules.[4][5] These heterobifunctional molecules consist of two ligands connected by a linker.[6][7][8] One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4][6]

The linker component is crucial for PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[6] this compound is a commonly used polyethylene glycol (PEG)-based linker in PROTAC synthesis.[][10] PEG linkers are favored for their ability to increase solubility and allow for systematic variation in length, which can be critical for optimizing degradation efficiency.[8]

The PROTAC Mechanism: A Visual Representation

The following diagram illustrates the mechanism of action for a PROTAC utilizing a linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ub_POI Ubiquitinated POI Ubiquitin->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Comparative Analysis of Targeted Protein Degradation Technologies

While PROTACs are a leading TPD modality, several alternative strategies have emerged, each with distinct mechanisms and characteristics. The choice of platform can depend on the target protein, its cellular location, and the desired therapeutic application.

TechnologyMechanism of ActionKey AdvantagesKey Limitations
PROTACs Hijacks the ubiquitin-proteasome system via a heterobifunctional molecule to degrade intracellular proteins.[4][6]Broad target scope, catalytic mode of action, can target "undruggable" proteins.[3][11]Complex pharmacology and optimization, potential for off-target effects.[12]
Molecular Glues Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to its degradation.[11]Smaller molecular size, potentially better drug-like properties.Discovery is often serendipitous, rational design is challenging.[11]
dTAG (Degradation Tag) A target protein is genetically fused with a "degron" tag, which can be bound by a small molecule that recruits an E3 ligase.[13]Rapid and highly specific degradation, useful for target validation.Requires genetic modification of the target protein, limiting its therapeutic use.
LYTAC (Lysosome-Targeting Chimera) Binds to a cell-surface receptor and a secreted or membrane-bound protein, leading to lysosomal degradation.[2][5]Can target extracellular and membrane proteins.[5]Dependent on receptor internalization pathways.
AbTAC (Antibody-based PROTAC) Uses an antibody to target a specific protein and deliver a payload that recruits an E3 ligase.[2]High target specificity due to the antibody component.Large molecule size can limit cell permeability and delivery.

Experimental Validation of Targeted Protein Degradation: A Workflow

A rigorous validation workflow is essential to confirm the intended mechanism of action and assess the efficacy of any TPD molecule. This typically involves a series of orthogonal assays.[14]

Validation_Workflow cluster_workflow TPD Validation Workflow A 1. Ternary Complex Formation B 2. Target Ubiquitination A->B Assay1 TR-FRET / AlphaLISA / SPR A->Assay1 C 3. Protein Degradation B->C Assay2 Western Blot (for Ub) / In vitro Ub Assay B->Assay2 D 4. Cellular Phenotype C->D Assay3 Western Blot / Simple Western / Mass Spec / HiBiT C->Assay3 Assay4 Cell Viability / Reporter Assays D->Assay4

Caption: A typical workflow for validating a targeted protein degrader, from confirming the initial molecular interactions to observing the downstream cellular effects.

Detailed Experimental Protocols

Below are foundational protocols for key assays in the TPD validation workflow. These should be optimized for the specific target and cellular context.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following treatment with the degrader.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response range of the degrader molecule (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

TR-FRET Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (POI-Degrader-E3 Ligase) in a homogenous assay format.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Reconstitute and dilute the tagged POI (e.g., His-tagged), the tagged E3 ligase (e.g., GST-tagged), the donor fluorophore-conjugated antibody (e.g., anti-His-Tb), and the acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2).

    • Prepare a serial dilution of the degrader molecule.

  • Assay Procedure:

    • Add the degrader molecule at various concentrations to the wells of a low-volume, 384-well plate.

    • Add the tagged POI and tagged E3 ligase to the wells.

    • Add the donor and acceptor antibody pair.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the degrader concentration to determine the concentration at which half-maximal complex formation occurs (EC50).

In Vitro Ubiquitination Assay

Objective: To confirm that the degrader-induced ternary complex is active and leads to the ubiquitination of the target protein.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:

      • E1 activating enzyme

      • E2 conjugating enzyme (specific for the E3 ligase)

      • E3 ligase

      • Target protein (POI)

      • Ubiquitin

      • ATP

      • Degrader molecule or vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding Laemmli sample buffer.

    • Analyze the reaction products by Western Blot, using an antibody against the POI or an antibody that recognizes ubiquitin, to detect the formation of higher molecular weight polyubiquitinated species of the POI.

Conclusion

The validation of targeted protein degradation is a multi-faceted process that requires a suite of orthogonal assays to confirm the intended biological activity. PROTACs, often synthesized with versatile linkers like this compound, represent a powerful approach to TPD. However, a thorough understanding and comparison with alternative technologies such as molecular glues and LYTACs are crucial for selecting the optimal strategy for a given therapeutic target. The experimental protocols provided herein offer a foundational framework for researchers to rigorously validate their TPD candidates and advance the development of this transformative therapeutic modality.

References

Cellular Assay Validation of PEGylated PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTAC Validation

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC molecule is a heterobifunctional chimera, featuring a ligand for an E3 ubiquitin ligase and a warhead that binds to a protein of interest, connected by a chemical linker. The linker, often a polyethylene glycol (PEG) chain, is a critical component influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The validation of a novel PROTAC's efficacy and mechanism of action within a cellular context is a multifaceted process that relies on a suite of quantitative and qualitative assays. This guide provides a comparative overview of key cellular assays for the validation of PROTACs, using a representative Bromodomain-containing protein 4 (BRD4)-targeting PROTAC with a PEG linker as a case study. BRD4 is a well-characterized protein involved in the regulation of gene transcription, and its degradation has shown therapeutic potential in various cancers.

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Proteasome->Degraded_Peptides Releases PROTAC\n(Linker) PROTAC

Caption: General mechanism of action of a PROTAC molecule.

Comparative Data for a Representative BRD4-Targeting PROTAC

The following tables summarize hypothetical but representative quantitative data for a BRD4-targeting PROTAC with a Methylamino-PEG7-benzyl linker, hereafter referred to as "BRD4-PROTAC-1". This data is compiled from typical results seen in the literature for similar classes of molecules.

Table 1: Target Protein Degradation

This table compares the degradation of BRD4 by BRD4-PROTAC-1 with a known BRD4 inhibitor (JQ1) and a negative control PROTAC (where the BRD4-binding warhead is inactive). DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of degradation observed.

CompoundTargetCell LineDC50 (nM)Dmax (%)Assay Method
BRD4-PROTAC-1 BRD4 HEK293T 15 >95 Western Blot
JQ1 (Inhibitor)BRD4HEK293TN/ANo degradationWestern Blot
Negative Control PROTACBRD4HEK293T>10,000<10Western Blot
Table 2: Ternary Complex Formation

This table illustrates the ability of BRD4-PROTAC-1 to induce the formation of a ternary complex between BRD4 and the E3 ligase (in this case, Cereblon - CRBN). The NanoBRET assay is a common method to quantify this interaction in live cells. A higher BRET ratio indicates a greater degree of complex formation.

CompoundTarget ProteinE3 LigaseEC50 (nM)Max BRET RatioAssay Method
BRD4-PROTAC-1 BRD4 CRBN 50 450 NanoBRET
JQ1 (Inhibitor)BRD4CRBNN/ANo significant increaseNanoBRET
Negative Control PROTACBRD4CRBN>10,000Minimal increaseNanoBRET
Table 3: Cellular Viability

This table shows the effect of BRD4-PROTAC-1 on the viability of a cancer cell line known to be dependent on BRD4 (e.g., MV4-11, an acute myeloid leukemia cell line). GI50 is the concentration that causes 50% growth inhibition.

CompoundCell LineGI50 (nM)Assay Method
BRD4-PROTAC-1 MV4-11 8 CellTiter-Glo
JQ1 (Inhibitor)MV4-1125CellTiter-Glo
Negative Control PROTACMV4-11>10,000CellTiter-Glo

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or control compounds for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (and loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

NanoBRET™ Target Engagement and Ternary Complex Assay

Objective: To measure the formation of the ternary complex in live cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-BRD4 and HaloTag®-CRBN

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • White, opaque 96-well or 384-well plates

  • Luminometer capable of measuring BRET

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc®-BRD4 and HaloTag®-CRBN.

  • Cell Seeding: Plate the transfected cells in white, opaque multi-well plates.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC or control compounds to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® 618, >600 nm) emissions.

  • Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration to determine the EC50.

CellTiter-Glo® Cell Viability Assay

Objective: To assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell culture reagents

  • Opaque-walled multi-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled multi-well plate at a desired density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the GI50.

Visualizations of Workflows and Pathways

Experimental Workflow for PROTAC Validation

PROTAC_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Downstream Effects & Selectivity Biochemical_Binding Biochemical Binding Assays (e.g., SPR, ITC) Ternary_Complex_Formation_in_vitro In Vitro Ternary Complex Formation (e.g., TR-FRET) Biochemical_Binding->Ternary_Complex_Formation_in_vitro Target_Engagement Target Engagement (e.g., NanoBRET) Ternary_Complex_Formation_in_vitro->Target_Engagement Protein_Degradation Protein Degradation (Western Blot, MS) Target_Engagement->Protein_Degradation Ubiquitination Ubiquitination Assay Protein_Degradation->Ubiquitination Cell_Viability Cell Viability/Toxicity (e.g., CellTiter-Glo) Ubiquitination->Cell_Viability Pathway_Analysis Signaling Pathway Analysis Cell_Viability->Pathway_Analysis Phenotypic_Assays Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Pathway_Analysis->Phenotypic_Assays Proteomics Global Proteomics (Selectivity) Phenotypic_Assays->Proteomics

Caption: A typical experimental workflow for PROTAC validation.

BRD4 Signaling Pathway

BRD4_Signaling_Pathway BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Binds to P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Recruits Degradation Proteasomal Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Gene_Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription Initiates PROTAC BRD4-PROTAC-1 PROTAC->BRD4 Targets

Caption: Simplified BRD4 signaling pathway and its disruption by a PROTAC.

A Comparative Guide to the Degradation Efficiency of PROTACs Featuring Methylamino, PEG, and Benzyl Moieties

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The efficacy of a PROTAC is intricately linked to its molecular architecture, specifically the choice of a warhead to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker that connects these two elements. This guide provides a comparative analysis of the degradation efficiency of PROTACs that incorporate key structural motifs: a methylamino group, often found in E3 ligase ligands; a polyethylene glycol (PEG) linker, specifically a seven-unit chain (PEG7); and a benzyl group, which can be part of the linker or the warhead.

The Influence of Structural Components on PROTAC Efficiency

The rational design of PROTACs hinges on the careful selection of each of its three components. The interplay between the warhead, linker, and E3 ligase ligand dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1]

  • The Linker: The linker is not merely a spacer but plays a critical role in determining the efficacy of a PROTAC. Its length, composition, and rigidity affect the geometry of the ternary complex.[2] PEG linkers are often employed to enhance solubility and cell permeability.[3][4] The inclusion of more rigid elements, such as a benzyl group, within the linker can provide conformational restriction, which may lead to more favorable protein-protein interactions within the ternary complex.[5]

  • The E3 Ligase Ligand: The choice of E3 ligase ligand determines which of the over 600 E3 ligases in the human proteome is recruited. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6] The ligands for these E3 ligases often contain amine functionalities, and modifications to these structures can impact binding affinity and degradation efficiency.

Comparative Degradation Efficiency of Exemplar PROTACs

The following table presents a curated set of PROTACs from the literature that feature one or more of the structural elements of interest (a benzyl group, a PEG linker, or an amine-containing E3 ligase ligand). This data provides a snapshot of the degradation efficiencies that have been achieved with different structural combinations targeting various proteins.

PROTAC Name/IDTarget ProteinE3 LigaseLinker Composition (if specified)Cell LineDC50DmaxCitation
4g BRD4Not SpecifiedNot SpecifiedMV4-110.25 nM>90%[7]
4g BRD4Not SpecifiedNot SpecifiedRS4-113.15 nM>90%[7]
MS4322 PRMT5VHLPEG chainsMCF-71.1 µM>90%[7]
TM-P4-Thal SIRT2CRBNPEG linkerNot Specified~0.5 µMNot Specified[7]
ACBI2 SMARCA2VHLNot SpecifiedRKO1 nMNot Specified[8]
ARCC-4 ARVHLNot SpecifiedNot Specified5 nMNot Specified[8]
LC-2 KRAS G12CVHLNot SpecifiedNot Specified0.25-0.76 µMNot Specified[8]
SJF-1528 EGFR (wild-type)Not SpecifiedTos-PEG2-CH2-BocOVCAR839.2 nMNot Specified[9]
SJF-1528 EGFR (Exon 20 Ins)Not SpecifiedTos-PEG2-CH2-BocHeLa736.2 nMNot Specified[9]
4j METTL3CRBNNot SpecifiedMV4-110.44 µMNot Specified[10]
4j METTL14CRBNNot SpecifiedMV4-110.13 µMNot Specified[10]

Experimental Protocols

Accurate assessment of PROTAC performance relies on robust and well-defined experimental protocols. The most common methods for quantifying protein degradation are Western Blotting and In-Cell Western assays.

Western Blotting for PROTAC-Mediated Protein Degradation

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.

1. Cell Culture and PROTAC Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to high micromolar) for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatants using a protein assay such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and heating.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

  • Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).

In-Cell Western (ICW) Assay for Higher Throughput Screening

The In-Cell Western assay is a quantitative immunofluorescence-based method performed in multi-well plates, offering higher throughput than traditional Western blotting.

1. Cell Seeding and Treatment:

  • Seed adherent cells in 96-well or 384-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of PROTACs for the desired time.

2. Cell Fixation and Permeabilization:

  • Remove the treatment medium and fix the cells with a formaldehyde solution in PBS for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with a buffer containing a mild detergent like Triton X-100 for 5 minutes.

3. Blocking and Antibody Incubation:

  • Wash the cells with PBS containing 0.1% Tween-20.

  • Block the wells with a blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein) simultaneously overnight at 4°C.

4. Secondary Antibody Incubation and Detection:

  • Wash the wells multiple times.

  • Incubate the cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.

5. Imaging and Data Analysis:

  • Wash the wells to remove unbound secondary antibodies.

  • Scan the plate using a near-infrared imaging system.

  • Quantify the fluorescence intensity for both the target protein and the normalization control.

  • Normalize the target protein signal to the normalization control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and determine DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC PROTAC is recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Results in Proteasome 26S Proteasome Ub_Target->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Results in

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis and Characterization cell_culture Cell Culture and Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis and Protein Quantification protac_treatment->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot icw In-Cell Western (ICW) Assay cell_lysis->icw data_analysis Data Analysis: Quantification of Protein Levels western_blot->data_analysis icw->data_analysis dc50_dmax Determination of DC50 and Dmax data_analysis->dc50_dmax end End: Efficacy Assessment dc50_dmax->end

Caption: A typical workflow for evaluating the degradation efficiency of PROTACs.

References

A Head-to-Head Comparison: Methylamino-PEG7-benzyl vs. Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic properties of the final conjugate. This guide provides an objective, data-driven comparison of a traditional amine-reactive linker, Methylamino-PEG7-benzyl, with the increasingly popular click chemistry linkers.

This comparison will delve into the performance of these linkers across key parameters including reaction efficiency, kinetics, stability, and biocompatibility. Detailed experimental protocols for key conjugation methods are provided to support the practical application of this information in a laboratory setting.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data comparing this compound, as a representative amine-reactive PEG linker, with common click chemistry linkers.

ParameterThis compound (Amine-Reactive)Click Chemistry Linkers (CuAAC & SPAAC)
Reaction Efficiency (Typical Yield) 70-90%>95%
Reaction Kinetics (Typical Time) 2-12 hoursCuAAC: <1 hour; SPAAC: 1-4 hours
Selectivity Moderate (reacts with primary amines)High (bioorthogonal)
Resulting Linkage Stability Amide bond (susceptible to enzymatic cleavage)Triazole ring (highly stable)
Biocompatibility GoodCuAAC: Potential cytotoxicity from copper catalyst; SPAAC: Excellent
Hydrophilicity High (due to PEG chain)Can be modulated with PEGylated reagents

In-Depth Analysis

Reaction Efficiency and Kinetics

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is renowned for its exceptional efficiency and rapid reaction rates, often reaching completion in under an hour with yields exceeding 95%.[1][] Strain-promoted azide-alkyne cycloaddition (SPAAC), while copper-free, also demonstrates high yields and relatively fast kinetics.[]

In contrast, the conjugation of this compound, which possesses a terminal methylamino group, typically proceeds via the formation of an amide bond with an activated carboxylic acid (e.g., using EDC/NHS chemistry) or an NHS ester. While effective, these reactions can be slower, often requiring several hours to overnight incubation to achieve high yields.[3][4] Furthermore, the efficiency of amine-reactive coupling can be more sensitive to reaction conditions such as pH.[5]

Selectivity and Bioorthogonality

A significant advantage of click chemistry lies in its bioorthogonality. The azide and alkyne functional groups are largely inert to biological molecules, ensuring that the reaction is highly specific and minimizes off-target modifications.[] This is particularly crucial when working with complex biological systems.

Amine-reactive linkers like this compound target primary amines, such as the ε-amino group of lysine residues on proteins. While this is a widely used and effective strategy, the presence of multiple lysine residues on a protein can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites.[5][6] This lack of site-specificity can impact the reproducibility and therapeutic window of the resulting bioconjugate.

Stability of the Resulting Linkage

The linkage formed by click chemistry is a highly stable triazole ring, which is resistant to enzymatic cleavage and hydrolysis under physiological conditions.[7][8] This stability ensures that the payload remains attached to the targeting moiety until it reaches its intended target, minimizing premature drug release and associated off-target toxicity.

The amide bond formed through amine-reactive coupling is generally stable, but it can be susceptible to cleavage by proteases and other enzymes present in biological systems.[7] This can lead to the premature release of the payload, potentially reducing the efficacy of the bioconjugate and increasing systemic toxicity.

Biocompatibility and Hydrophilicity

This compound incorporates a polyethylene glycol (PEG) spacer, which imparts significant hydrophilicity to the linker. This can improve the solubility and pharmacokinetic properties of the final conjugate. The amine-reactive coupling itself is generally considered biocompatible.

The biocompatibility of click chemistry depends on the specific method used. CuAAC requires a copper catalyst, which can be cytotoxic. However, the development of copper-chelating ligands has helped to mitigate this issue. SPAAC, being copper-free, is highly biocompatible and well-suited for in vivo applications.[] The hydrophilicity of click chemistry linkers can be readily tuned by incorporating PEG chains into the azide or alkyne reagents.

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of a carboxylate-containing molecule to this compound.

Materials:

  • Carboxylate-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Dissolve the carboxylate-containing molecule in Activation Buffer.

  • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Add a 1.5-fold molar excess of this compound dissolved in Coupling Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the conjugate using size-exclusion chromatography or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to an alkyne-containing molecule.

Materials:

  • Azide-modified molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the azide-modified molecule and the alkyne-containing molecule in the Reaction Buffer.

  • Prepare a fresh stock solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the copper catalyst solution to the reaction mixture to a final concentration of 100 µM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate for 1 hour at room temperature with gentle mixing.

  • Purify the conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography.

Visualizing the Workflows

To better illustrate the experimental processes and the underlying chemical principles, the following diagrams have been generated using the DOT language.

Amine_Reactive_Coupling cluster_activation Activation cluster_coupling Coupling Molecule_A Carboxylate-containing Molecule (R-COOH) Activated_Ester NHS-activated Molecule (R-CO-NHS) Molecule_A->Activated_Ester EDC, Sulfo-NHS Conjugate Final Conjugate (R-CO-NH-Linker) Activated_Ester->Conjugate Linker This compound (H2N-Linker) Linker->Conjugate

Caption: Workflow for Amine-Reactive Coupling.

Click_Chemistry_CuAAC cluster_reaction CuAAC Reaction Molecule_A Azide-modified Molecule (R1-N3) Triazole Triazole-linked Conjugate Molecule_A->Triazole Molecule_B Alkyne-containing Molecule (R2-C≡CH) Molecule_B->Triazole Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->Triazole

Caption: Workflow for CuAAC Click Chemistry.

Conclusion

The choice between this compound and click chemistry linkers is highly dependent on the specific application and the desired properties of the final bioconjugate.

This compound represents a reliable and well-established choice for applications where high site-specificity is not a primary concern and where the inherent hydrophilicity of the PEG linker is advantageous. The resulting amide bond, while potentially susceptible to enzymatic cleavage, may be suitable for applications where controlled release is desired.

Click chemistry linkers offer unparalleled efficiency, selectivity, and stability. For applications requiring a high degree of homogeneity, minimal off-target reactions, and a robust linkage that can withstand the in vivo environment, click chemistry, particularly the biocompatible SPAAC reaction, is the superior choice. The modularity of click chemistry also allows for the easy introduction of various functionalities, including PEG chains, to fine-tune the properties of the final conjugate.

Ultimately, a thorough understanding of the strengths and weaknesses of each linker type, supported by the experimental data and protocols presented in this guide, will enable researchers to make an informed decision and design more effective and reliable bioconjugates for their specific research and therapeutic goals.

References

Assessing the Immunogenicity of Methylamino-PEG7-benzyl Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding and mitigating the immunogenic potential of novel therapeutics is paramount. This guide provides a comparative assessment of the potential immunogenicity of Methylamino-PEG7-benzyl conjugates. Given the absence of direct experimental data on this specific conjugate in publicly available literature, this guide synthesizes established principles of polyethylene glycol (PEG) immunogenicity, draws comparisons with other PEGylated molecules, and outlines the necessary experimental protocols for a thorough evaluation.

Introduction to PEG Immunogenicity

Polyethylene glycol (PEG) is a polymer frequently used to modify therapeutic molecules to improve their pharmacokinetic and pharmacodynamic properties.[1] This process, known as PEGylation, can enhance drug stability, solubility, and circulation time.[2] However, despite being considered biocompatible, PEG can elicit an immune response, leading to the formation of anti-PEG antibodies (APAs).[1][3] The presence of APAs can have significant clinical implications, including accelerated blood clearance (ABC) of the drug, reduced therapeutic efficacy, and hypersensitivity reactions.[1][2][3] The immunogenicity of PEG is influenced by various factors, including the molecular weight of the PEG, its structure (linear vs. branched), the nature of the conjugated molecule, and the route of administration.[1][4]

Potential Immunogenicity of this compound Conjugates: A Comparative Analysis

This compound is a linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] As a small molecule-PEG conjugate, its potential to induce an immune response should be carefully considered. While free PEG molecules generally exhibit minimal immunogenicity, conjugation to other molecules, including small molecules, can render them immunogenic.[1]

Table 1: Comparative Analysis of Factors Influencing Immunogenicity

FeatureThis compound Conjugate (Predicted)Alternative 1: High Molecular Weight PEG-Protein Conjugate (e.g., PEG-asparaginase)Alternative 2: Polypeptide-based Conjugate (e.g., L-P(EG3Glu))
PEG Molecular Weight Low (PEG7 corresponds to a molecular weight of approximately 352 Da)High (e.g., 20,000-40,000 Da)Not applicable
Conjugated Molecule Small molecule (PROTAC)Large protein (enzyme)Not applicable
Predicted Immunogenicity Lower risk compared to high MW PEG conjugates, but still possible. The small molecule hapten could elicit an immune response.Higher risk due to the larger size of the PEG and the protein carrier.[1]Reported to have lower immunogenicity compared to PEG.[6]
Key Considerations The benzyl group and the overall PROTAC structure could act as immunogenic epitopes.Pre-existing anti-PEG antibodies can significantly impact efficacy and safety.[1]As a newer alternative, long-term immunogenicity data is less established than for PEG.

Experimental Protocols for Assessing Immunogenicity

A tiered approach is recommended for evaluating the immunogenicity of novel conjugates like those containing this compound.[7][8][9]

Anti-Drug Antibody (ADA) Screening and Confirmation

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA is a common method for detecting and quantifying anti-PEG antibodies.[2]

  • Screening Assay:

    • Coating: Microtiter plates are coated with the this compound conjugate.

    • Blocking: Plates are blocked with a protein solution (e.g., BSA) to prevent non-specific binding.

    • Sample Incubation: Serum or plasma samples from treated subjects are added to the wells. If anti-conjugate antibodies are present, they will bind to the coated conjugate.

    • Detection: A secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG) and is conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

    • Measurement: The absorbance of the solution is measured using a spectrophotometer. A signal above a pre-defined cut-off point is considered a positive screen.

  • Confirmatory Assay:

    • To confirm the specificity of the binding, positive samples are pre-incubated with an excess of the this compound conjugate before being added to the coated plate.

    • A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific anti-conjugate antibodies.

ADA Domain Specificity

For complex molecules like PROTACs, it is crucial to determine which part of the conjugate the antibodies are targeting.

Methodology: Competitive ELISA

  • Similar to the confirmatory assay, but instead of pre-incubating with the entire conjugate, samples are pre-incubated with individual components:

    • The small molecule (PROTAC warhead and E3 ligase ligand)

    • The this compound linker

    • A similar PEG linker without the benzyl group

  • The component that causes the most significant signal inhibition is identified as the primary target of the immune response.

Neutralizing Antibody (NAb) Assay

NAb assays determine if the detected ADAs inhibit the biological activity of the therapeutic.

Methodology: Cell-Based Assay

The choice of assay depends on the mechanism of action of the PROTAC.

  • Cell Culture: A cell line that expresses the target protein of the PROTAC is cultured.

  • Sample Pre-incubation: The PROTAC is pre-incubated with serum samples (with and without confirmed ADAs).

  • Cell Treatment: The pre-incubated mixture is added to the cells.

  • Endpoint Measurement: After a suitable incubation period, the level of the target protein is measured (e.g., by Western blot or in-cell ELISA). A neutralizing antibody will prevent the PROTAC from degrading its target, resulting in higher levels of the target protein compared to controls.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Immunogenicity Assessment

G cluster_screening Screening cluster_confirmation Confirmation & Characterization cluster_neutralization Functional Assessment serum_sample Serum Sample Collection screening_assay Screening ELISA serum_sample->screening_assay positive_samples Positive Samples screening_assay->positive_samples If positive confirmatory_assay Confirmatory ELISA positive_samples->confirmatory_assay domain_specificity Domain Specificity Assay confirmatory_assay->domain_specificity confirmed_positive Confirmed Positive Samples nab_assay Neutralizing Antibody (NAb) Assay confirmed_positive->nab_assay clinical_impact clinical_impact nab_assay->clinical_impact Assess Clinical Impact

Caption: Tiered approach for assessing the immunogenicity of a novel conjugate.

Potential Immune Response Pathway

G conjugate This compound Conjugate apc Antigen Presenting Cell (APC) conjugate->apc Uptake & Processing effects Clinical Effects: - Accelerated Clearance - Reduced Efficacy - Hypersensitivity conjugate->effects t_cell T-Helper Cell apc->t_cell Antigen Presentation b_cell B-Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation apa Anti-PEG Antibodies (APAs) plasma_cell->apa Production apa->conjugate Binding

References

A Comparative Guide to Linker Cleavage in Antibody-Drug Conjugates: Focus on Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cells. This guide provides a comparative analysis of linker cleavage, with a special focus on the potential characteristics of a Methylamino-PEG7-benzyl linker, benchmarked against other commonly used linker technologies.

The this compound linker is a hydrophilic spacer arm incorporating a seven-unit polyethylene glycol (PEG) chain. The methylamino group provides a site for conjugation to a cleavable moiety (such as a dipeptide) and the payload, while the benzyl group, likely as a stable ether, caps the other end of the PEG chain. The PEG component is designed to enhance the solubility, stability, and pharmacokinetic properties of the ADC.[1][2]

Comparative Performance of PEGylated Linkers

Data Summary

The following tables summarize quantitative data from studies on various cleavable linkers, providing a basis for comparison.

Table 1: Plasma Stability of Various ADC Linkers

Linker TypeADC ConstructPlasma SourceStability Metric (Half-life or % Intact)Reference
Hypothetical Methylamino-PEG7-Val-Cit-PABC Anti-HER2-MMAEHumanExpected to be high due to PEG hydrophilicityInferred from[3][4]
Dipeptide (Val-Cit-PABC)Trastuzumab-vc-MMAEMouseMinimal DAR loss over 7 days in buffer, significant loss in plasma[5]
PEGylated Dipeptide (mPEG24-Val-Lys-PAB)RS7-MMAE (DAR 4)Ratt½ = ~70 h[4]
PEGylated Dipeptide (mPEG24-Val-Lys-PAB)RS7-MMAE (DAR 8)Ratt½ = ~60 h[4]
Non-PEGylated DipeptideRS7-MMAE (DAR 4)Ratt½ = ~40 h[4]
Non-cleavable (SMCC)T-DM1HumanHigh stability[6]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ConstructCell Line (Antigen Status)IC50 (nM)Reference
Hypothetical Methylamino-PEG7-Val-Cit-PABC Anti-HER2-MMAESK-BR-3 (HER2+++)Expected to be potentInferred from[1][7]
PEGylated Linker (4 kDa PEG)Affibody-MMAENCI-N87 (HER2+++)31.9[7]
PEGylated Linker (10 kDa PEG)Affibody-MMAENCI-N87 (HER2+++)111.3[7]
Non-PEGylated LinkerAffibody-MMAENCI-N87 (HER2+++)4.94[7]
PEGylated Side-chain Linker7300-LP2004 (Camptothecin derivative)SHP-7732.17[1]
Linear PEGylated Linker7300-LP1003 (Camptothecin derivative)SHP-77186.6[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are standard protocols for key experiments in ADC linker cleavage studies.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, measuring the premature release of the payload.

Protocol:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours). Control samples are incubated in buffer.

  • Sample Collection: Aliquots are taken at each time point and immediately frozen to stop any further degradation.

  • ADC Capture: The ADC is isolated from the plasma using immunoaffinity capture, for instance, with protein A/G magnetic beads.[5][8]

  • Analysis by LC-MS: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage or payload deconjugation.[9][10]

  • Free Payload Quantification: The plasma supernatant after ADC capture can be analyzed by LC-MS/MS to quantify the concentration of released free payload.[8]

Lysosomal Cleavage Assay

This assay assesses the efficiency of payload release within the lysosomal compartment.

Protocol:

  • Lysosomal Extract Preparation: Lysosomes are isolated from cultured tumor cells or liver tissue by differential centrifugation. The protein concentration of the lysosomal extract is determined.

  • Incubation: The ADC is incubated with the lysosomal extract at 37°C and a pH of 4.5-5.0 to mimic the lysosomal environment.

  • Time Points: Samples are collected at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • LC-MS Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS to quantify the released payload. The rate of cleavage can then be calculated.[11]

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay measures the potency of the ADC against cancer cell lines.

Protocol:

  • Cell Seeding: Target antigen-positive and negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with a serial dilution of the ADC and incubated for a period of 72 to 120 hours.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[7][12]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

Bystander Killing Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Protocol:

  • Co-culture Setup: Antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for easy identification) are co-cultured in various ratios.[12][13]

  • ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the antigen-positive cells.

  • Incubation: The cells are incubated for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 3-6 days).

  • Analysis: The viability of the antigen-negative cells is assessed by flow cytometry or high-content imaging, quantifying the reduction in the fluorescent cell population.[14]

Visualizing Workflows and Pathways

Experimental Workflow for Linker Stability Analysis

experimental_workflow cluster_plasma Plasma Stability Assay cluster_lysosome Lysosomal Cleavage Assay ADC_plasma ADC Incubation in Plasma (37°C) Time_points_plasma Sample Collection (0-168h) ADC_plasma->Time_points_plasma Capture_plasma Immunoaffinity Capture Time_points_plasma->Capture_plasma LCMS_plasma LC-MS Analysis (DAR Measurement) Capture_plasma->LCMS_plasma LCMS_free LC-MS/MS Analysis (Free Payload) Capture_plasma->LCMS_free ADC_lysosome ADC Incubation with Lysosomal Extract (pH 4.5) Time_points_lysosome Sample Collection (0-24h) ADC_lysosome->Time_points_lysosome Quench Reaction Quenching Time_points_lysosome->Quench LCMS_lysosome LC-MS Analysis (Released Payload) Quench->LCMS_lysosome

Caption: Workflow for assessing ADC linker stability in plasma and cleavage in lysosomes.

ADC Internalization and Apoptotic Signaling Pathway

ADC_pathway cluster_cell Target Cancer Cell ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Endocytosis Binding->Internalization 2. Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage Caspase_Activation Caspase Activation Payload_Release->Caspase_Activation 5. Drug Action Apoptosis Apoptosis DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation DNA_Fragmentation->Apoptosis

References

The Pharmacokinetic Profile of PEGylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been a cornerstone of drug development, aimed at improving the pharmacokinetic (PK) properties of parent molecules. The use of linkers such as Methylamino-PEG7-benzyl is integral to this strategy. However, the emergence of alternative polymer systems necessitates a thorough evaluation of their respective advantages and disadvantages. This guide provides a comparative analysis of the pharmacokinetic properties of compounds modified with a hypothetical this compound linker and those utilizing next-generation alternatives, supported by experimental data from representative molecules.

A Comparative Overview of Pharmacokinetic Parameters

The decision to employ a specific drug delivery platform is multifactorial, with the resulting pharmacokinetic profile being a primary consideration. The following table summarizes key PK parameters for representative compounds from different polymer platforms. While specific data for a this compound conjugate is not available, the values for PEGylated interferons are presented as a proxy to illustrate the general effects of PEGylation.

ParameterPEGylated Interferon alfa-2a (40 kDa)PEGylated Interferon alfa-2b (12 kDa)Zwitterionic Poly(amino acid)Polysarcosine-Antibody Drug Conjugate (ADC)
Half-life (t½) ~50-90 hours[1][2]~4.6-55.3 hours[1][2]~12-16 hours[3]Not explicitly stated, but clearance is low
Clearance (CL) Reduced >100-fold vs. native interferon[2]Reduced ~10-fold vs. native interferon[2]Not explicitly stated15.8 mL/day/kg[4]
Volume of Distribution (Vd) Significantly restricted[2]~30% lower than native interferon[2]Not explicitly statedNot explicitly stated
Bioavailability High (Subcutaneous)High (Subcutaneous)Not explicitly statedNot applicable (Intravenous)

Note: The data presented are from different studies and for different parent molecules, and thus should be interpreted as illustrative of the general properties of each platform rather than a direct head-to-head comparison.

In-Depth Experimental Protocols

To ensure the robust evaluation of pharmacokinetic properties, standardized and detailed experimental protocols are essential. Below are representative protocols for an in vivo pharmacokinetic study in a rodent model and a subsequent bioanalytical method for drug quantification.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

1. Animal Model and Acclimation:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).[5][6]

  • Acclimation: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.[6]

2. Dosing:

  • Formulation: The test compound (e.g., this compound conjugate or alternative) is formulated in a suitable vehicle (e.g., sterile saline or PBS).

  • Administration: A single dose is administered via intravenous (IV) injection into the tail vein or oral gavage, depending on the intended route of administration.[5]

3. Blood Sampling:

  • Timepoints: Blood samples (approximately 200 µL) are collected from the saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5][6]

  • Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: The blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[5][6]

4. Data Analysis:

  • Pharmacokinetic parameters (t½, CL, Vd, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[5]

Protocol 2: Quantification of Drug in Plasma using LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of cold acetonitrile containing an internal standard is added to precipitate proteins.[7]

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a new plate or vial for analysis.[7]

2. LC-MS/MS Analysis:

  • Chromatography: An aliquot of the supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from matrix components.[8]

  • Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for quantification.[7][8]

3. Calibration and Quantification:

  • A calibration curve is generated by spiking known concentrations of the analyte into blank plasma and processing these standards alongside the study samples.

  • The concentration of the analyte in the study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing Workflows and Pathways

To further clarify the processes involved in pharmacokinetic evaluation, the following diagrams illustrate a typical experimental workflow and a generalized metabolic pathway for a PEGylated compound.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) acclimation Acclimation Period (1 week) animal_model->acclimation dosing Drug Administration (IV or Oral) acclimation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep sample_extraction Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis quantification Drug Quantification lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental) quantification->pk_modeling parameter_determination Determination of PK Parameters (t½, CL, Vd, AUC) pk_modeling->parameter_determination

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion drug_admin PEGylated Drug Administration circulation Systemic Circulation drug_admin->circulation tissue_dist Tissue Distribution circulation->tissue_dist liver Hepatic Metabolism (Reduced due to PEG shielding) circulation->liver proteolysis Proteolytic Degradation (Inhibited by PEG) circulation->proteolysis renal_clearance Renal Clearance (Decreased due to increased size) circulation->renal_clearance biliary_excretion Biliary Excretion liver->biliary_excretion

Caption: Generalized metabolic pathway of a PEGylated compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methylamino-PEG7-benzyl

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Methylamino-PEG7-benzyl must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety data for similar chemical structures.

Pre-Disposal Handling and Storage

Prior to disposal, proper handling and storage of this compound are critical to minimize risks.

  • Handling: Always handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid contact with skin and eyes.[1]

  • Storage: Keep the chemical in a suitable, tightly closed container for disposal.[1] Store in a cool, dry, and well-ventilated place.

Spill and Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Use spark-proof tools and explosion-proof equipment for containment and cleanup.[1]

  • Collection: Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First-Aid Measures

In case of exposure, immediate first aid is crucial:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek medical attention immediately.[1]
Ingestion Do not induce vomiting. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of water. Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Disposal Protocol

The disposal of this compound must be conducted through a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or water sources.

Disposal Workflow

cluster_preparation Preparation for Disposal cluster_disposal Disposal Process start Start: Unused or Waste This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate Segregate Waste into a Designated, Labeled Container wear_ppe->segregate seal Securely Seal the Waste Container segregate->seal contact_ehs Contact Environmental Health & Safety (EHS) or approved waste management company seal->contact_ehs schedule_pickup Schedule a Waste Pickup contact_ehs->schedule_pickup documentation Complete all Necessary Waste Disposal Documentation schedule_pickup->documentation transfer Transfer Custody of Waste to Authorized Personnel documentation->transfer end_process End: Proper Disposal by Licensed Facility transfer->end_process

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.